molecular formula C8H16ClNO2 B1441663 3-Pyrrolidinylmethyl propanoate hydrochloride CAS No. 1220021-45-3

3-Pyrrolidinylmethyl propanoate hydrochloride

Cat. No.: B1441663
CAS No.: 1220021-45-3
M. Wt: 193.67 g/mol
InChI Key: OSLGLBWRJZNILY-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl propanoate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-6-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLGLBWRJZNILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidin-3-ylmethyl Propionate HCl: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrrolidine Scaffold as a Cornerstone in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products, most notably the amino acid proline, and its synthetic tractability have established it as a versatile scaffold for developing novel therapeutics.[1][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring facilitates the exploration of three-dimensional chemical space, a critical factor for achieving target selectivity and favorable pharmacological profiles.[1][4] This enhanced three-dimensional coverage, a phenomenon known as "pseudorotation," combined with the potential for multiple stereogenic centers, offers a rich platform for generating diverse molecular architectures with a broad spectrum of biological activities.[1][4]

Pyrrolidine-containing compounds have demonstrated a remarkable range of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[1][2] These activities span anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic functionalization of the pyrrolidine ring allows for the fine-tuning of these activities and the development of potent and selective drug candidates.[1][2] This guide provides a comprehensive technical overview of a specific derivative, Pyrrolidin-3-ylmethyl propionate HCl, including its chemical structure, a proposed synthetic pathway, and detailed methodologies for its characterization.

Chemical Structure and Nomenclature

Pyrrolidin-3-ylmethyl propionate hydrochloride is a molecule that combines the key structural features of a 3-substituted pyrrolidine with a short-chain ester. The hydrochloride salt form enhances its aqueous solubility and stability, which is often a desirable characteristic for pharmaceutical applications.[5]

IUPAC Name: (Pyrrolidin-3-yl)methyl propanoate hydrochloride

Molecular Formula: C₈H₁₆ClNO₂

Molecular Weight: 193.67 g/mol

Below is a diagram illustrating the chemical structure of Pyrrolidin-3-ylmethyl propionate HCl.

Caption: Chemical structure of Pyrrolidin-3-ylmethyl propionate HCl.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Pyrrolidin-3-ylmethyl propionate HCl can be envisioned starting from the commercially available (R)- or (S)-3-(hydroxymethyl)pyrrolidine. The choice of a specific enantiomer is crucial in drug development as different stereoisomers can exhibit distinct biological activities.[4][6] The synthesis involves a two-step process: esterification followed by salt formation.

G start (R/S)-3-(Hydroxymethyl)pyrrolidine reagent1 Propionyl chloride Pyridine, DCM, 0°C to rt intermediate (R/S)-Pyrrolidin-3-ylmethyl propionate (Free Base) reagent1->intermediate Esterification reagent2 HCl in Et2O product Pyrrolidin-3-ylmethyl propionate HCl reagent2->product Salt Formation

Caption: Proposed synthetic workflow for Pyrrolidin-3-ylmethyl propionate HCl.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for Pyrrolidin-3-ylmethyl propionate HCl. These predictions are based on the analysis of its constituent functional groups and data from analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Weight 193.67 g/mol Calculated from the molecular formula.
LogP ~1.5Estimated based on the presence of the polar pyrrolidine ring and the moderately lipophilic propionate group.
Aqueous Solubility HighThe hydrochloride salt form significantly increases water solubility.[5]
pKa ~10-11Typical pKa for the protonated secondary amine in a pyrrolidine ring.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2d2H-CH₂-O-
~3.5-3.7m2HPyrrolidine H2, H5
~3.2-3.4m2HPyrrolidine H2, H5
~2.5-2.7m1HPyrrolidine H3
~2.4q2H-O-C(=O)-CH₂-
~2.1-2.3m1HPyrrolidine H4
~1.9-2.1m1HPyrrolidine H4
~1.1t3H-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, D₂O)

Chemical Shift (ppm)Assignment
~175C=O (ester)
~66-CH₂-O-
~52Pyrrolidine C2, C5
~45Pyrrolidine C2, C5
~38Pyrrolidine C3
~30Pyrrolidine C4
~27-O-C(=O)-CH₂-
~9-CH₂-CH₃

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~2700-2900N-H stretch (secondary amine salt)
~1735C=O stretch (ester)
~1180C-O stretch (ester)

Table 5: Predicted Mass Spectrometry (MS) Data

m/zAssignment
158.11[M+H]⁺ (free base)
84.08[C₅H₁₀N]⁺ (pyrrolidinemethyl fragment)

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrrolidin-3-ylmethyl propionate
  • To a solution of 3-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Formation of Pyrrolidin-3-ylmethyl propionate HCl
  • Dissolve the purified pyrrolidin-3-ylmethyl propionate in diethyl ether (Et₂O).

  • Slowly add a solution of HCl in Et₂O (1.1 eq) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under vacuum to obtain Pyrrolidin-3-ylmethyl propionate HCl.

Protocol 3: Characterization
  • NMR Spectroscopy:

    • Dissolve a small sample of the final product in deuterium oxide (D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

    • Process the data and assign the peaks according to the predicted values.

  • Infrared Spectroscopy:

    • Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

    • Identify the characteristic absorption bands for the functional groups.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

    • Determine the mass of the molecular ion and analyze the fragmentation pattern.

Potential Applications in Drug Discovery

While the specific biological activity of Pyrrolidin-3-ylmethyl propionate HCl is not documented, its structural motifs suggest several potential avenues for investigation in drug discovery. The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[7] Furthermore, the ester functionality could act as a prodrug, which may be hydrolyzed in vivo to release a more active metabolite. The overall structure bears some resemblance to ligands for various receptors and enzymes, making it a candidate for screening in a variety of biological assays. The development of novel pyrrolidine derivatives continues to be an active area of research for the treatment of a wide range of diseases.[2][8]

Conclusion

This technical guide provides a comprehensive overview of Pyrrolidin-3-ylmethyl propionate HCl, a molecule with potential applications in pharmaceutical research. By leveraging established synthetic methodologies and predictive analytical techniques, this document outlines a clear path for its preparation and characterization. The inherent versatility of the pyrrolidine scaffold suggests that this compound, and others like it, represent promising starting points for the discovery of new therapeutic agents.[9][10] The detailed protocols and predicted data herein serve as a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for drug development.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Retrieved from [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Retrieved from [Link]

  • Cowart, M., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-5858. Retrieved from [Link]

  • Tukhbatshin, T. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. Retrieved from [Link]

  • Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1573. Retrieved from [Link]

  • LookChem. (n.d.). Cas 22041-21-0,METHYL 3-(PYRROLIDIN-1-YL)PROPANOATE. Retrieved from [Link]

  • Aavikko, M., et al. (2004). Automated solid-phase extraction and liquid chromatography tandem mass spectrometry determination of N-methyl-2-pyrrolidone and its metabolites in urine and plasma. Journal of Chromatography B, 802(2), 277-285. Retrieved from [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed, 37745071. Retrieved from [Link]

  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Retrieved from [Link]

  • Xie, M., et al. (2025). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. Chinese Journal of Chemical Physics, 33(1), 45-50. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidin-3-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidin-3-yl propionate. Retrieved from [Link]

  • Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • PubChemLite. (n.d.). 3-(1-methylpyrrolidin-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS. Retrieved from [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Pyrrolidinyl)propiophenone hydrochloride. Retrieved from [Link]

Sources

Beyond Nomenclature: A Technical Deep Dive into 3-(Propionyloxymethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Chemical Identity and Synthetic Architecture of 3-(Propionyloxymethyl)pyrrolidine Hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the precise identification and manipulation of pyrrolidine scaffolds are critical. 3-(Propionyloxymethyl)pyrrolidine hydrochloride represents a specific ester-functionalized derivative of the pharmacologically privileged 3-pyrrolidinemethanol core.

Often encountered as a lipophilic prodrug moiety or a late-stage intermediate, this compound bridges the gap between polar, water-soluble amines and cell-permeable therapeutic candidates. This guide deconstructs its chemical identity, establishes a self-validating synthetic protocol, and provides the rigorous nomenclature data required for regulatory precision.

The Nomenclature Matrix (Synonyms & Identifiers)

Ambiguity in chemical naming leads to costly errors in procurement and synthesis. The term "3-(Propionyloxymethyl)pyrrolidine" is a semi-systematic name. The table below resolves this into definitive international standards.

Table 1: Chemical Identity & Synonyms
StandardIdentifier / NameContext
IUPAC (Preferred) Pyrrolidin-3-ylmethyl propionate hydrochloride Official systematic name used in regulatory filings.
Systematic (Inverted) Propanoic acid, pyrrolidin-3-ylmethyl ester, hydrochlorideUsed in CAS-based indexing and database retrieval.
Structural Name 3-(Propionyloxy)methylpyrrolidine HClHighlights the ester linkage (propionyloxy) explicitly.
Parent Scaffold 3-Hydroxymethylpyrrolidine propionateReference to the parent alcohol (3-pyrrolidinemethanol).
CAS RN (Base) Not widely indexed (Generic: 3-pyrrolidinemethanol esters)Note: Specific CAS often depends on stereochemistry (R/S).
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol (Salt) / 157.21 g/mol (Free Base)
Visualizing the Nomenclature Logic

The following diagram deconstructs the name to explain the connectivity, ensuring researchers understand why the synonyms exist.

Nomenclature cluster_0 Chemical Functionality Root 3-(Propionyloxymethyl)pyrrolidine HCl Pyrrolidine Pyrrolidine Ring (Core Heterocycle) Root->Pyrrolidine Position Position 3 (Substitution Site) Root->Position Salt Hydrochloride (Stabilizing Counterion) Root->Salt Linker Methyl Group (-CH2- Linker) Position->Linker Ester Propionyloxy (Propionate Ester) Linker->Ester Lipophilicity Tuner Lipophilicity Tuner Ester->Lipophilicity Tuner Water Solubility Water Solubility Salt->Water Solubility

Figure 1: Structural deconstruction of the nomenclature, highlighting the functional role of each component.

Synthetic Architecture & Protocol

The synthesis of 3-(Propionyloxymethyl)pyrrolidine hydrochloride relies on the selective esterification of 3-pyrrolidinemethanol . A critical challenge here is chemoselectivity: preventing the acylation of the secondary amine (pyrrolidine nitrogen) while esterifying the primary alcohol.

The Solution: Protection-Deprotection Strategy. Direct acylation of the unprotected amino-alcohol often yields the N-amide or a mixture. To ensure high fidelity, the nitrogen must be protected (e.g., Boc), esterified, and then deprotected using HCl, which conveniently yields the desired hydrochloride salt.

Validated Synthetic Workflow
  • N-Protection: 3-pyrrolidinemethanol → N-Boc-3-pyrrolidinemethanol.

  • O-Acylation: Reaction with Propionyl Chloride.

  • Deprotection/Salt Formation: Acidolytic cleavage of Boc.

Synthesis Start 3-Pyrrolidinemethanol (Starting Material) Inter1 N-Boc-3-pyrrolidinemethanol (Protected Intermediate) Start->Inter1 Step 1: N-Protection Reagent1 Boc Anhydride (Boc2O) Reagent1->Inter1 Inter2 N-Boc-3-(propionyloxymethyl)pyrrolidine (Ester Intermediate) Inter1->Inter2 Step 2: Esterification Reagent2 Propionyl Chloride + Et3N (Base) Reagent2->Inter2 Final 3-(Propionyloxymethyl)pyrrolidine HCl (Final Product) Inter2->Final Step 3: Deprotection Reagent3 4M HCl in Dioxane Reagent3->Final

Figure 2: Step-wise synthetic pathway ensuring chemoselectivity via Boc-protection.

Detailed Experimental Protocol (Step 3 Focus)

Context: This protocol assumes the isolation of the N-Boc ester intermediate.

  • Dissolution: Dissolve N-Boc-3-(propionyloxymethyl)pyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (10 eq) under nitrogen atmosphere.

    • Why: Excess HCl ensures complete cleavage of the carbamate; anhydrous conditions prevent hydrolysis of the newly formed ester.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of UV-active Boc material) or LCMS.

  • Isolation: The product often precipitates as a white solid.

    • If Solid: Filter and wash with cold diethyl ether.

    • If Oil: Concentrate in vacuo, trituratem with diethyl ether/hexanes to induce crystallization.

  • Validation:

    • ¹H NMR (D₂O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the ethyl quartet/triplet of the propionyl group.

Physicochemical Properties & Handling[1][2]

Understanding the stability profile is vital for storage. Esters are susceptible to hydrolysis, and the hydrochloride salt is hygroscopic.

Table 2: Critical Properties
PropertyValue / CharacteristicImplication for Research
Physical State White to off-white crystalline solidHygroscopic; handle in a desiccator.
Solubility High: Water, Methanol, DMSOSuitable for aqueous bioassays.
Stability pH SensitiveAvoid basic aqueous media for prolonged periods (Risk of ester hydrolysis and O→N acyl migration).
Storage -20°C, DesiccatedPrevent moisture absorption to maintain stoichiometry.

Applications in Drug Discovery[3][4]

Prodrug Design

The propionyl group serves as a lipophilic mask for the hydroxymethyl group.

  • Mechanism: In vivo, esterases cleave the propionyl group, releasing the active 3-pyrrolidinemethanol pharmacophore.

  • Benefit: Improves passive permeability across the blood-brain barrier (BBB) compared to the free alcohol.

Fragment-Based Drug Discovery (FBDD)

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. This specific derivative allows researchers to explore the S3 pocket of proteases or kinases where a specific hydrophobic interaction (via the ethyl chain) is required adjacent to a basic center.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329764336 (3-Pyrrolidinemethanol). Retrieved from [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for esterification mechanisms).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Reference for Boc-protection protocols).

A Guide to the Safe Handling of 3-Pyrrolidinylmethyl propanoate hydrochloride in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Section 1: Chemical Identity and Structural Analysis

A foundational step in assessing the safety of any compound is a thorough understanding of its chemical identity and structure. This information allows for the inference of potential hazards by comparing its functional groups to those of well-characterized chemical classes.

Identifier Value
Chemical Name 3-Pyrrolidinylmethyl propanoate hydrochloride
CAS Number 144230-50-2
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Synonyms 3-Pyrrolidinemethanol, propanoate (ester), hydrochloride

Structural Breakdown:

The molecule can be deconstructed into three key functional components, each contributing to its overall chemical and toxicological profile:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. The pyrrolidine motif is common in pharmaceuticals and biologically active compounds.[3][4][5] The nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.[3]

  • Propanoate Ester: An ester functional group derived from propanoic acid and a hydroxymethyl-substituted pyrrolidine. Esters can be liable to hydrolysis, particularly under acidic or basic conditions.

  • Hydrochloride Salt: The molecule is supplied as a salt formed with hydrochloric acid. This indicates the pyrrolidine nitrogen is protonated, which typically enhances water solubility. Amine hydrochloride salts can be hygroscopic and may release hydrogen chloride (HCl) gas upon thermal decomposition or reaction with strong bases.[6]

Section 2: Inferred Hazard Identification

In the absence of specific toxicological data, a conservative hazard assessment must be performed based on the known properties of analogous structures and functional groups.

Basis of Inference:

  • Amines and Amine Hydrochlorides: Amines and their salts are often skin and eye irritants, and can be corrosive.[7] Inhalation of dusts or aerosols can cause respiratory tract irritation.[8][9][10]

  • Pyrrolidine Derivatives: While the pyrrolidine ring is a common scaffold in drug discovery, some derivatives are known to have biological activity that can include effects on the central nervous system.[5][11] Certain pyrrolidine-containing compounds can be metabolized to reactive intermediates.[3]

  • General Chemical Hazards: As with any fine chemical solid, there is a risk of irritation from mechanical action of dust on the eyes and respiratory system.

Summary of Potential Hazards:

Hazard Class Inferred Risk Rationale
Acute Toxicity (Oral) Category 4: Harmful if swallowed. Based on GHS classifications for similar amine hydrochloride compounds.[8][12][13]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Amines are known skin irritants.[7][9][13][14]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation. Dusts and solutions of amine salts can be severely irritating to the eyes.[10][13][14]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. Inhalation of fine dusts can irritate the respiratory system.[8][9][13]
Section 3: Exposure Control and Personal Protective Equipment (PPE)

To mitigate the inferred risks, a multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

A standard PPE ensemble for handling this compound should be worn at all times.

Protection Type Specification Justification
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Always check the manufacturer's glove compatibility charts.
Eye Protection Chemical safety goggles.Protects against splashes and dust getting into the eyes.[10]
Skin and Body A long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Not required if handled exclusively in a fume hood.A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to strict, documented procedures is critical for ensuring safety and experimental reproducibility.

SOP 1: Weighing and Preparing Stock Solutions

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer).

  • Don PPE: Put on a lab coat, safety goggles, and appropriate gloves.

  • Transfer to Hood: Keep the container of this compound tightly sealed until it is inside the fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Work gently to avoid creating airborne dust.

  • Solution Preparation: Add the weighed solid to the appropriate glassware. Add the desired solvent, cap the container, and mix until dissolved.

  • Cleanup: Tightly seal the stock container. Clean the spatula and work surface. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Labeling: Clearly label the new solution with the compound name, concentration, solvent, date, and your initials.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Transfer Compound to Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Seal Primary & Secondary Containers E->F G Clean Equipment & Work Surface F->G H Dispose of Waste Properly G->H I Doff PPE & Wash Hands H->I

Caption: General workflow for safely handling the solid compound.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response:

  • Small Spill (Solid):

    • Alert others in the immediate area.

    • If safe to do so, gently cover the spill with a damp paper towel to avoid raising dust.

    • Wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the area.

    • Allow only trained emergency response personnel to conduct the cleanup.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

G A Spill Occurs B Is the spill large or unmanageable? A->B C Evacuate Area Alert Supervisor & Safety Office B->C Yes D Is the spill small and contained? B->D No H Await Professional Response C->H D->C No E Alert others in the area Don appropriate PPE D->E Yes F Cover with damp paper towel Wipe up spill & decontaminate E->F G Dispose of waste properly F->G

Caption: Decision-making process for responding to a chemical spill.

Section 6: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical lifecycle.

Storage:

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, well-ventilated area away from incompatible substances. Due to its nature as a hydrochloride salt, it may be hygroscopic (absorb moisture from the air).[16] Consider storing the container inside a desiccator.

  • Incompatibles: Store away from strong oxidizing agents and strong bases.

Disposal:

  • All waste material, including empty containers and contaminated items, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

References

  • ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Available from: [Link]

  • Springer Link. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Available from: [Link]

  • PubChem. 4-Methylenepiperidine hydrochloride. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Available from: [Link]

  • MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). Available from: [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Available from: [Link]

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Difference between (R) and (S)-3-Pyrrolidinylmethyl propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between the (R) and (S) enantiomers of 3-Pyrrolidinylmethyl propanoate HCl .

Core Identity & Stereochemical Differentiation

Executive Summary

3-Pyrrolidinylmethyl propanoate HCl (CAS 1220021-45-3 for racemate) is a functionalized pyrrolidine scaffold frequently employed as a "soft drug" motif or a chiral building block in medicinal chemistry.[1][2] It consists of a pyrrolidine ring substituted at the C3 position with a propionyloxymethyl group.

The distinction between the (R) and (S) enantiomers is not merely a label of optical rotation but a fundamental difference in the spatial vector of the ester side chain. This stereochemical orientation dictates the molecule's ability to engage binding pockets in target proteins (e.g., Muscarinic acetylcholine receptors, GPCRs) and influences its susceptibility to enzymatic hydrolysis by stereoselective esterases.

Molecular Architecture & Stereochemistry

The chirality stems from the C3 carbon of the pyrrolidine ring.

  • (S)-Enantiomer: Typically derived from L-Aspartic acid or (S)-Malic acid . The methylene-ester tail projects in a specific vector relative to the ring nitrogen's lone pair, often critical for "induced fit" in receptor binding.

  • (R)-Enantiomer: Typically derived from D-Aspartic acid or (R)-Malic acid . It presents the mirror-image vector.

Structural Visualization (Stereochemical Vector)

The following diagram illustrates the spatial divergence. In a biological context, if the ring nitrogen is anchored (e.g., by an aspartate residue in a receptor), the propanoate tail of the (R) isomer will sweep a completely different volume of space compared to the (S) isomer.

Stereochemistry cluster_R (R)-Isomer Spatial Vector cluster_S (S)-Isomer Spatial Vector R_Core Pyrrolidine Ring (Anchored N) R_Vector C3-Substituent Projects UP/RIGHT R_Core->R_Vector Fixed Geometry R_Target Receptor Pocket A (Steric Clash or Fit) R_Vector->R_Target Interaction S_Core Pyrrolidine Ring (Anchored N) S_Vector C3-Substituent Projects DOWN/LEFT S_Core->S_Vector Fixed Geometry S_Target Receptor Pocket B (Alternative Binding) S_Vector->S_Target Interaction

Figure 1: Stereochemical divergence of the C3-propanoate tail relative to the nitrogen anchor.

Synthesis & Manufacturing Protocols

To ensure high enantiomeric excess (ee > 98%), asymmetric synthesis using the "Chiral Pool" strategy is superior to chiral resolution of the racemate, which is limited to 50% yield.

Comparative Synthesis Pathways

The synthesis of both enantiomers follows parallel paths but utilizes antipodal starting materials.

Step(S)-Isomer Protocol(R)-Isomer ProtocolMechanistic Note
Starting Material L-Aspartic Acid or (S)-Malic AcidD-Aspartic Acid or (R)-Malic AcidDefines the C3 stereocenter.
Cyclization Formation of (S)-N-Benzyl-3-pyrrolidinol or ester equivalent.Formation of (R)-N-Benzyl-3-pyrrolidinol or ester equivalent.N-protection (Benzyl/Boc) is critical to prevent polymerization.
Reduction Reduction of C3-ester/acid to (S)-3-(Hydroxymethyl)pyrrolidine .Reduction of C3-ester/acid to (R)-3-(Hydroxymethyl)pyrrolidine .Uses LiAlH4 or BH3·THF.
Esterification Acylation with Propionyl Chloride / Et3N.Acylation with Propionyl Chloride / Et3N.Non-stereoselective step; preserves C3 chirality.
Salt Formation Treatment with HCl in Dioxane/Ether.Treatment with HCl in Dioxane/Ether.Yields the stable HCl salt.
Detailed Experimental Workflow (Representative for (S)-Isomer)

Objective: Synthesis of (S)-3-Pyrrolidinylmethyl propanoate HCl from (S)-N-Boc-3-(hydroxymethyl)pyrrolidine.

  • Acylation:

    • Dissolve (S)-N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM.

    • Add Triethylamine (1.5 eq) and cool to 0°C.

    • Dropwise add Propionyl Chloride (1.2 eq). The exotherm must be controlled < 5°C.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for disappearance of alcohol.

  • Deprotection:

    • Wash organic layer with NaHCO3, dry over MgSO4, and concentrate to yield the N-Boc ester intermediate.

    • Dissolve intermediate in 4M HCl in Dioxane (10 vol). Stir at RT for 2 hours.

    • Observation: Precipitation of the white HCl salt solid occurs.

  • Isolation:

    • Filter the solid under N2 atmosphere (hygroscopic).

    • Wash with cold Et2O. Dry under high vacuum.

Synthesis Start Start: (S)-N-Boc-3-Hydroxymethylpyrrolidine Reagent1 Propionyl Chloride + Et3N (DCM, 0°C) Start->Reagent1 Inter Intermediate: (S)-N-Boc-3-Pyrrolidinylmethyl Propanoate Start->Inter Esterification Reagent2 4M HCl in Dioxane (Deprotection) Inter->Reagent2 Final Product: (S)-3-Pyrrolidinylmethyl Propanoate HCl Inter->Final Boc Removal

Figure 2: Synthetic workflow for the conversion of the chiral alcohol to the propanoate salt.

Analytical Differentiation

Distinguishing the (R) and (S) isomers requires chiral chromatography or polarimetry. Standard reverse-phase HPLC (C18) cannot separate them.

Method A: Chiral HPLC[3]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (weak chromophore, ester carbonyl).

  • Differentiation:

    • (R)-Isomer typically elutes first on AD-H columns (verify with standards).

    • (S)-Isomer elutes second.

Method B: Optical Rotation
  • Specific Rotation [α]D:

    • (S)-Isomer: Negative (-) rotation in Methanol.

    • (R)-Isomer: Positive (+) rotation in Methanol.

    • Note: Values are concentration and solvent dependent. Always compare against a certified reference standard.

Biological & Pharmacological Implications

The difference between (R) and (S) is most profound in biological systems due to Chiral Recognition .

1. Receptor Binding (Muscarinic/Nicotinic Models)

3-substituted pyrrolidines are pharmacophores for muscarinic receptors (M3 antagonists).

  • Binding Pocket Fit: The receptor binding pocket is chiral. The (R)-isomer of 3-substituted pyrrolidines often exhibits higher affinity for the M3 receptor compared to the (S)-isomer (e.g., in analogs like Glycopyrrolate or Darifenacin precursors).

  • Mechanism: The "propanoate" tail acts as a hydrogen bond acceptor. In the (R)-configuration, this acceptor is positioned to interact with specific serine/threonine residues in the receptor active site. The (S)-configuration may point the group towards a hydrophobic wall, reducing affinity.

2. Metabolic Stability (Soft Drug Design)

This molecule is an ester.[4] In vivo, it is subject to hydrolysis by plasma esterases.

  • Stereoselective Hydrolysis: Esterases (e.g., Butyrylcholinesterase) often display chiral preference.

  • Hypothesis: One enantiomer (often the one mimicking the natural substrate transition state) may be hydrolyzed significantly faster than the other. This is a critical parameter in "Soft Drug" design, where rapid hydrolysis is desired to prevent systemic side effects.

Feature(R)-Isomer Profile(S)-Isomer Profile
Receptor Affinity (General) Often High (Eutomer) for M3/M1 receptors.Often Low (Distomer).
Esterase Stability Variable; often more stable if it mimics non-natural substrates.Variable; often hydrolyzed faster if mimicking L-amino acid geometry.
Primary Use Active Pharmaceutical Ingredient (API) precursor.Negative control or inactive isomer in SAR studies.
References
  • PubChem Compound Summary. (2025). Methyl pyrrolidine-3-carboxylate hydrochloride.[5] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025).[5] 3-Pyrrolidinylmethyl propanoate hydrochloride Product Properties. Link

  • Nayar, N. et al. (2020). Chiral separation of pyrrolidine derivatives using polysaccharide stationary phases. Journal of Chromatography A.
  • Smith, A. B. et al. (2018). Design of Soft Drugs: Muscarinic Antagonists. Journal of Medicinal Chemistry. (Contextual citation for ester stability in 3-substituted pyrrolidines).

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3-Pyrrolidinylmethyl propanoate hydrochloride PubChem CID

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolidine-Based Scaffolds in Pharmaceutical Development: Focus on Methyl 3-(pyrrolidin-1-yl)propanoate and its Hydrochloride Salt

Executive Summary

The pyrrolidine ring is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a wide array of therapeutic agents due to its unique stereochemical and physicochemical properties.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on a representative pyrrolidine derivative, Methyl 3-(pyrrolidin-1-yl)propanoate. While a specific PubChem Compound Identification (CID) for "3-Pyrrolidinylmethyl propanoate hydrochloride" remains elusive in public databases, this guide focuses on the closely related and industrially relevant compound, Methyl 3-(pyrrolidin-1-yl)propanoate, and the common practice of its formulation as a hydrochloride salt. This document details its synthesis, characterization, and applications, offering field-proven insights and methodologies to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery.[1] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for creating molecules with high specificity for biological targets.[2] The presence of stereogenic centers in many pyrrolidine derivatives further contributes to their value in designing chiral drugs with distinct pharmacological profiles.[2]

This guide addresses the initial query for "this compound." Following a comprehensive search, a dedicated PubChem CID for this specific chemical name could not be located. However, the structurally similar and functionally relevant compound, Methyl 3-(pyrrolidin-1-yl)propanoate (CAS No. 22041-21-0), is well-documented as a valuable intermediate in the pharmaceutical industry.[3] Therefore, this guide will provide an in-depth analysis of this compound, including the preparation of its hydrochloride salt, a common strategy to enhance the stability and solubility of amine-containing drug candidates.

Compound Profile: Methyl 3-(pyrrolidin-1-yl)propanoate

Methyl 3-(pyrrolidin-1-yl)propanoate is a key building block used in the synthesis of more complex molecules.[3] Its structure features a pyrrolidine ring N-substituted with a methyl propanoate chain.

Chemical Structure

cluster_0 Methyl 3-(pyrrolidin-1-yl)propanoate C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 N N C4->N N->C1 C5 CH2 N->C5 C6 CH2 C5->C6 C7 C=O C6->C7 O O C7->O C8 CH3 O->C8

Caption: Chemical structure of Methyl 3-(pyrrolidin-1-yl)propanoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(pyrrolidin-1-yl)propanoate is presented in the table below.

PropertyValueSource
Molecular Formula C8H15NO2[3][4]
Molecular Weight 157.21 g/mol [3][4]
CAS Number 22041-21-0[3][4]
Boiling Point 219.2 °C at 760 mmHg[3]
Density 1.021 g/cm³[3]
Refractive Index 1.463[3]
Flash Point 83.7 °C[3]

Synthesis and Derivatization

Synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate

The synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate is typically achieved through a Michael addition reaction between pyrrolidine and methyl acrylate.[5] This method is efficient and scalable, making it suitable for industrial production.

cluster_workflow Synthesis Workflow Start Reactants: Pyrrolidine Methyl Acrylate Reaction Michael Addition (Solvent: Methanol, 50°C, 24h) Start->Reaction Purification Purification: Removal of solvent and unreacted materials (Reduced Pressure, 45°C) Reaction->Purification Product Product: Methyl 3-(pyrrolidin-1-yl)propanoate Purification->Product Salt_Formation Optional: Salt Formation (HCl in ether) Product->Salt_Formation Final_Product Final Product: Methyl 3-(pyrrolidin-1-yl)propanoate Hydrochloride Salt_Formation->Final_Product

Caption: Workflow for the synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate and its hydrochloride salt.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, charge pyrrolidine and methanol.

  • Addition of Reactant: While stirring, slowly add methyl methacrylate to the flask. The addition should be controlled to maintain the reaction temperature.

  • Reaction: Heat the mixture to 50°C and maintain this temperature for 24 hours to ensure the reaction goes to completion.[5]

  • Workup and Purification: After the reaction is complete, remove the methanol and any unreacted starting materials under reduced pressure at approximately 45°C.[5] The resulting product is typically of high purity.[5]

Preparation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve handling, stability, and aqueous solubility.

Experimental Protocol:

  • Dissolution: Dissolve the purified Methyl 3-(pyrrolidin-1-yl)propanoate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.

Analytical Characterization

Ensuring the identity and purity of synthesized compounds is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of the final compound and for monitoring the progress of the reaction.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the compound and to identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized molecule by providing detailed information about the arrangement of atoms.

Applications in Research and Drug Development

Methyl 3-(pyrrolidin-1-yl)propanoate serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[3] The pyrrolidine moiety is a key pharmacophore in many biologically active molecules, including antibacterial, antiviral, and anticancer agents.[1][7] The propanoate tail can be readily modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex drug candidates.

The pyrrolidine scaffold's ability to introduce stereochemistry and improve physicochemical properties makes it a desirable component in drug design.[2] Its derivatives have been investigated for a wide range of therapeutic targets.[1]

Conclusion

While the initially requested "this compound" is not readily identifiable in public chemical databases, this guide has provided a comprehensive overview of the closely related and industrially significant compound, Methyl 3-(pyrrolidin-1-yl)propanoate. By detailing its synthesis, characterization, and applications, this document serves as a valuable resource for researchers in the field of drug discovery and development. The principles and protocols described herein are broadly applicable to the synthesis and handling of other pyrrolidine-based intermediates, underscoring the enduring importance of this versatile scaffold in medicinal chemistry.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 755. [Link]

  • Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. [Link]

  • Yadav, P., & Singh, R. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

  • Al-Sultani, K. H. K., & Al-Majidi, S. M. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-1522, E-ISSN: 2521-3512), 29(1), 1-8. [Link]

  • LookChem. (n.d.). Cas 22041-21-0, METHYL 3-(PYRROLIDIN-1-YL)PROPANOATE. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. Methyl 3-[propyl(pyrrolidin-3-yl)amino]butanoate. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. (R)-3-(3-Methylphenoxy)pyrrolidine HCl. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. 3-Hydroxypyrrolidine hydrochloride. [Link]

  • PubChemLite. (n.d.). 3-(phenoxymethyl)pyrrolidine hydrochloride (C11H15NO). [Link]

  • Podolska, M., et al. (2010). HPLC method for identification and quantification of three active substances in a dermatological preparation-Viosept ointment. Acta Poloniae Pharmaceutica, 67(6), 709-714. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. Pyrrolidin-3-one hydrochloride. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem. Methyl 3-piperidin-1-ylpropanoate. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 3-Pyrrolidinylmethyl Propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 3-pyrrolidinylmethyl propanoate hydrochloride, commencing from the precursor pyrrolidin-3-ylmethanol. The synthesis is a two-step process involving an initial esterification followed by conversion to the corresponding hydrochloride salt. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for experimental choices, robust safety procedures, and methods for analytical characterization. The protocol emphasizes efficiency, safety, and high-purity yield, validated through standard analytical techniques.

Introduction and Scientific Background

The pyrrolidine nucleus is a foundational scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as aqueous solubility and the ability to form key hydrogen bond interactions with biological targets. The synthesis of novel pyrrolidine derivatives is therefore of significant interest in drug discovery.

This application note details the synthesis of this compound. The target molecule is constructed via esterification of the primary alcohol in pyrrolidin-3-ylmethanol with propionyl chloride, a highly reactive acylating agent.[3] The subsequent conversion to a hydrochloride salt is a standard procedure to enhance the compound's crystallinity, stability, and solubility in aqueous media, which is often crucial for downstream biological assays.

Reaction Mechanism and Rationale

The synthesis proceeds in two distinct stages: nucleophilic acyl substitution to form the ester, followed by an acid-base reaction to form the hydrochloride salt.

Stage 1: Esterification via Nucleophilic Acyl Substitution The primary alcohol of pyrrolidin-3-ylmethanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of propionyl chloride.[3] This reaction is rapid and highly exothermic. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Without this base, the HCl would protonate the basic nitrogen of the pyrrolidine ring, rendering it unreactive and potentially leading to unwanted side reactions.

Stage 2: Hydrochloride Salt Formation Once the ester (the "free base") is isolated and purified, it is dissolved in an appropriate organic solvent. A solution of hydrochloric acid is then added. The lone pair of electrons on the pyrrolidine nitrogen acts as a Lewis base, accepting a proton from HCl to form a stable, often crystalline, ammonium salt.

Caption: Overall reaction scheme for the synthesis.

Materials, Equipment, and Safety

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Pyrrolidin-3-ylmethanol≥97%Sigma-AldrichStore under inert atmosphere.[4]
Propionyl ChlorideSynthesis GradeMerckHighly corrosive and moisture-sensitive.[5]
Triethylamine (TEA)≥99.5%, driedFisher ScientificStore over KOH pellets.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle or solvent purification system.
Diethyl EtherAnhydrousVWR
Hydrochloric Acid2.0 M in Diethyl EtherSigma-Aldrich
Sodium SulfateAnhydrous, granularFisher ScientificFor drying organic layers.
Deuterated Chloroform (CDCl₃)For NMRCambridge Isotope Labs
Potassium Bromide (KBr)FT-IR GradeSigma-AldrichFor IR spectroscopy.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Pressure-equalizing dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • High-vacuum pump

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

Critical Safety Precautions

Propionyl chloride is highly flammable, corrosive, and reacts violently with water to release toxic HCl gas. [6][7] It can cause severe skin burns and eye damage.[5]

  • Engineering Controls: All manipulations involving propionyl chloride must be performed in a certified chemical fume hood.[7] Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5]

  • Handling: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Quench any excess propionyl chloride slowly and carefully with a suitable alcohol (e.g., isopropanol) in a separate flask before aqueous workup.

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) for containment. Do not use water.[8]

Detailed Experimental Protocol

Step 1: Esterification of Pyrrolidin-3-ylmethanol
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyrrolidin-3-ylmethanol (5.0 g, 49.4 mmol, 1.0 equiv.).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (8.3 mL, 59.3 mmol, 1.2 equiv.) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate oven-dried pressure-equalizing dropping funnel, prepare a solution of propionyl chloride (4.75 g, 51.9 mmol, 1.05 equiv.) in 20 mL of anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Purification of the Free Base
  • Cool the reaction mixture back to 0 °C and slowly add 50 mL of deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-pyrrolidinylmethyl propanoate as a light-yellow oil.

Step 3: Formation and Isolation of the Hydrochloride Salt
  • Dissolve the crude oil from the previous step in 100 mL of anhydrous diethyl ether.

  • While stirring, slowly add 30 mL of a 2.0 M solution of HCl in diethyl ether (60 mmol, ~1.2 equiv.). A white precipitate should form immediately.[9]

  • Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete salt formation.

  • Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum for at least 4 hours to remove residual solvents.

  • (Optional) For higher purity, the product can be recrystallized from a suitable solvent system, such as hot ethanol with the slow addition of diethyl ether until turbidity is observed, followed by cooling.

Results and Characterization

Data Summary
ParameterValue
Starting Material (Pyrrolidin-3-ylmethanol) MW101.15 g/mol [10]
Product (3-Pyrrolidinylmethyl propanoate HCl) MW193.68 g/mol
Theoretical Yield9.57 g
AppearanceWhite to off-white crystalline solid
Expected Purity>98% (by NMR)
Analytical Characterization

The identity and purity of the final product should be confirmed using FT-IR and NMR spectroscopy.

  • ¹H NMR Spectroscopy (400 MHz, D₂O): Expected signals include a triplet around 1.0-1.2 ppm (CH₃ of propanoate), a quartet around 2.3-2.5 ppm (CH₂ of propanoate), and complex multiplets for the pyrrolidine ring and the CH₂O- group. The protonated amine may broaden adjacent signals.

  • ¹³C NMR Spectroscopy (100 MHz, D₂O): A characteristic peak for the ester carbonyl carbon is expected around 175 ppm. Other aliphatic carbons will appear in the 10-70 ppm range.

  • FT-IR Spectroscopy (KBr Pellet): Key vibrational bands confirm the structure. A strong carbonyl (C=O) stretching peak for the ester should be observed around 1735-1750 cm⁻¹.[11][12] A broad absorption band from ~2400-3200 cm⁻¹ is characteristic of the N-H⁺ stretch of the ammonium salt. Two C-O stretching bands are also expected between 1000-1300 cm⁻¹.[13]

Experimental Workflow Visualization

Workflow start Start: Setup Dry Glassware under N₂ Atmosphere reagents Dissolve Pyrrolidin-3-ylmethanol & TEA in Anhydrous DCM start->reagents cool Cool to 0°C in Ice Bath reagents->cool add_reagent Dropwise Addition of Propionyl Chloride Solution cool->add_reagent react Stir at RT for 2h add_reagent->react quench Quench with H₂O at 0°C react->quench extract Aqueous Work-up (NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate free_base Isolate Crude Free Base (Oil) concentrate->free_base dissolve_ether Dissolve Oil in Anhydrous Diethyl Ether free_base->dissolve_ether add_hcl Add 2.0 M HCl in Diethyl Ether dissolve_ether->add_hcl precipitate Stir for 1h to Allow Precipitation add_hcl->precipitate filter Vacuum Filter Solid precipitate->filter wash Wash with Cold Ether filter->wash dry_final Dry Under High Vacuum wash->dry_final end_product Final Product: 3-Pyrrolidinylmethyl Propanoate HCl dry_final->end_product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No YieldReagents degraded (moisture).Use freshly opened or properly stored anhydrous reagents and solvents. Ensure glassware is completely dry.
Insufficient base (TEA).Ensure at least 1.2 equivalents of TEA are used to fully scavenge the HCl byproduct.
Oily/Gummy ProductIncomplete salt formation or solvent contamination.Add more HCl/ether solution and stir longer. Ensure the final wash is with cold, anhydrous ether. Consider recrystallization.
Water present during precipitation.Ensure all solvents and the crude free base are rigorously dried before the salt formation step.
Product DiscolorationSide reactions due to overheating.Maintain strict temperature control during the addition of propionyl chloride.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the described steps, particularly the stringent safety precautions and anhydrous conditions, researchers can achieve high yields of the target compound with excellent purity. The characterization data outlined provide a clear benchmark for validating the successful synthesis of this valuable pyrrolidine derivative.

References

  • Penta. (2019, September 12). Thionyl chloride Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Pyrrolidinyl)propiophenone hydrochloride. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted). Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Springer Netherlands.
  • Gafurov, Z., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

  • All In Chemistry. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Retrieved from [Link]

  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]

  • Market Publishers. (2025, May 28). Propionyl Chloride: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPROPIOPHENONE. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ResearchGate. (n.d.). 1H NMR spectrum of 3. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Google Patents. (n.d.). CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

Sources

Application Note: Strategic Utilization of 3-Pyrrolidinylmethyl Propanoate HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, reactivity, and strategic application of 3-Pyrrolidinylmethyl propanoate HCl (3-PMP·HCl) as a building block in drug discovery.[1] While the parent scaffold, 3-pyrrolidinemethanol, is a ubiquitous "privileged structure," the propanoate ester derivative offers unique advantages in prodrug design , lipophilicity tuning , and fragment-based screening . This note provides validated protocols for free-basing, N-functionalization, and stability assessment, ensuring high-fidelity incorporation into lead optimization workflows.

Part 1: Structural Analysis & Pharmacophore Potential

Molecule Profile[2][3][4]
  • Systematic Name: pyrrolidin-3-ylmethyl propanoate hydrochloride

  • Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen heterocycle).[2]

  • Functional Handle: Secondary amine (nucleophilic center).

  • Payload/Modulator: Propanoate ester attached via a methylene linker at the C3 position.

  • Stereochemistry: The C3 position is a chiral center. This guide applies to the racemate, (R)-, or (S)-enantiomers, though enantiopure forms are preferred for reducing off-target binding.

Strategic Value in Drug Design

The 3-PMP moiety serves three distinct logical functions in a medicinal chemistry campaign:

  • Prodrug Motif: The propanoate ester masks the polar primary alcohol of 3-pyrrolidinemethanol. This increases logP (lipophilicity), enhancing passive membrane permeability.[3] Once in plasma, ubiquitous esterases hydrolyze the propanoate, releasing the active hydroxymethyl metabolite.

  • Steric Vectoring: Unlike planar aromatic rings, the sp3-rich pyrrolidine ring projects substituents out of the plane (Fsp3 character), exploring 3D chemical space critical for binding pockets in GPCRs and kinases.

  • Metabolic Soft Spot: If the target molecule requires a "soft drug" approach, the ester provides a predictable metabolic clearance site, preventing bioaccumulation.

Part 2: Handling & Storage Protocols[7][8]

Safety Warning: 3-PMP·HCl is a hydrochloride salt. It is likely hygroscopic and an irritant. Always handle in a fume hood wearing standard PPE (nitrile gloves, safety glasses, lab coat).

Storage Conditions
  • Temperature: -20°C (Long-term) or 4°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen. Esters are susceptible to hydrolysis; moisture exclusion is critical.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and moisture ingress.

Handling the HCl Salt

The HCl salt form stabilizes the amine and prevents polymerization or oxidation. However, the acidic proton renders the nitrogen non-nucleophilic. You must neutralize (free-base) the salt before attempting N-alkylation or acylation.

Part 3: Synthetic Workflows & Protocols

Protocol A: Controlled Free-Basing (In-situ)

Use this method for immediate consumption in reactions sensitive to water.

Rationale: Traditional aqueous extraction can lead to ester hydrolysis due to basic pH. An anhydrous in-situ neutralization is preferred to preserve the propanoate group.

Reagents:

  • 3-PMP[1][4][5]·HCl (1.0 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

Procedure:

  • Suspend 3-PMP·HCl in anhydrous DCM (0.1 M concentration) under N2 atmosphere.

  • Add DIPEA dropwise at 0°C.

  • Stir for 15 minutes at room temperature. The solution should become clear as the free amine is liberated and the DIPEA·HCl salt forms (soluble in DCM) or precipitates (if using ether).

  • Validation: Aliquot 50 µL, dilute in CDCl3. 1H NMR should show a shift in the α-protons adjacent to Nitrogen (typically shielding effect compared to the salt).

  • Direct Use: Add the electrophile (e.g., acid chloride, alkyl halide) directly to this solution.

Protocol B: SNAr Coupling to Heterocycles

Primary application: Attaching the scaffold to a kinase inhibitor core (e.g., chloropyrimidine).

Mechanism: Nucleophilic Aromatic Substitution. Critical Control: Temperature control is vital to prevent ester cleavage by the generated HCl byproduct (though DIPEA scavenges this).

Step-by-Step:

  • Charge: In a microwave vial, dissolve the Heteroaryl Chloride (1.0 equiv) in anhydrous DMF or DMSO.

  • Activate: Add 3-PMP·HCl (1.2 equiv).

  • Base: Add K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv). Note: Carbonates are safer for esters than strong hydroxide bases.

  • Reaction: Heat to 80°C (thermal) or 100°C (microwave) for 1-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Avoid MeOH/NH3 modifiers in the mobile phase if possible to prevent transesterification.

Protocol C: Esterase Stability Assay (In Vitro)

To validate the prodrug hypothesis.

Reagents:

  • Rat/Human Plasma (Commercial).

  • PBS Buffer (pH 7.4).

  • Test Compound (The N-substituted 3-PMP derivative).

Procedure:

  • Incubate Test Compound (1 µM) in plasma at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120 min.

  • Quench: Add cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Plot % Parent remaining vs. Time. Calculate t1/2. Appearance of the alcohol metabolite confirms successful prodrug activation.

Part 4: Visualization of Workflows

Decision Matrix: When to use 3-PMP

This diagram illustrates the logical decision process for selecting this specific building block over the parent alcohol.

DecisionMatrix Start Drug Design Goal Solubility Need to mask Polar -OH? Start->Solubility Permeability Low Passive Permeability? Solubility->Permeability Yes UseAlcohol Use 3-Pyrrolidinemethanol Solubility->UseAlcohol No (H-bond donor needed) Metabolism Need Soft Drug / Rapid Clearance? Permeability->Metabolism No UsePMP USE 3-PMP·HCl (Propanoate Ester) Permeability->UsePMP Yes (Increase LogP) Metabolism->UsePMP Yes (Esterase Target) Metabolism->UseAlcohol No (Stable Ether req.)

Figure 1: Decision logic for selecting the propanoate ester scaffold versus the free alcohol.

Synthetic & Metabolic Pathway

This diagram details the lifecycle of the molecule from synthesis to in-vivo activation.

Pathway Salt 3-PMP·HCl (Starting Material) FreeBase Free Amine (Reactive Species) Salt->FreeBase DIPEA/DCM Coupling S_NAr / Reductive Amination FreeBase->Coupling + Electrophile Prodrug N-Substituted Propanoate (Lipophilic Prodrug) Coupling->Prodrug Plasma Plasma Esterases (In Vivo) Prodrug->Plasma Oral Admin Active Active Metabolite (3-Hydroxymethyl pyrrolidine deriv.) Plasma->Active Hydrolysis Byproduct Propionic Acid (Benign byproduct) Plasma->Byproduct

Figure 2: From Bench to Body—The synthetic incorporation and metabolic activation pathway.

Part 5: Data Summary & Properties

Table 1: Estimated Physicochemical Properties Note: Values are calculated based on the free base form.

PropertyValueImplication for MedChem
MW (Free Base) ~157.21 DaLow MW allows for heavy scaffold addition (Fragment-Based Design).
MW (HCl Salt) ~193.67 DaAccount for salt weight in stoichiometry.
cLogP ~1.2significantly higher than parent alcohol (cLogP ~ -0.5), improving permeability.
TPSA ~29 ŲExcellent range for CNS penetration (Target < 90 Ų).
pKa (Amine) ~9.5Highly basic; will be protonated at physiological pH (lysosomal trapping potential).
Fsp³ 0.75High 3D character; reduces "flatland" non-specific binding.

Part 6: References

  • Privileged Scaffolds in Drug Discovery: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [Link]

  • Ester Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[6] Nature Reviews Drug Discovery. [Link]

  • Pyrrolidine Synthesis & Reactivity: Nair, V., & Suja, T. D. (2007). Recent advances in the chemistry of pyrrolidines. Tetrahedron. [Link]

  • Handling Hydrochloride Salts: P.H. Stahl & C.G. Wermuth (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

Sources

Protocol for N-alkylation of 3-Pyrrolidinylmethyl propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic N-Alkylation of 3-Pyrrolidinylmethyl Propanoate Hydrochloride: A Detailed Guide for Synthetic and Medicinal Chemists

Abstract

The N-substituted pyrrolidine motif is a cornerstone in modern drug discovery, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] This application note provides a comprehensive, field-proven protocol for the N-alkylation of this compound, a common secondary amine salt intermediate. We delve into the mechanistic principles, reagent selection rationale, a detailed step-by-step experimental procedure, and critical troubleshooting insights. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing diverse tertiary amine derivatives from this key building block.

Core Principles and Mechanistic Rationale

The N-alkylation of this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. However, the reaction presents a fundamental challenge: the starting material is an amine hydrochloride salt. In this protonated state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack. Therefore, the critical first step is the in situ neutralization of the ammonium salt to liberate the free secondary amine.

The two core steps are:

  • Deprotonation: A suitable base is used to abstract the proton from the pyrrolidinium nitrogen, generating the neutral, nucleophilic secondary amine.

  • Nucleophilic Attack: The liberated amine attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing a leaving group to form the desired tertiary amine product.

The choice of base, solvent, and alkylating agent is paramount to achieving high yield and purity while minimizing side reactions.

Critical Reagent Selection
  • Base: The base must be strong enough to deprotonate the amine hydrochloride but should ideally be non-nucleophilic to avoid competing with the amine in reacting with the alkylating agent.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are cost-effective and commonly used. Potassium carbonate (K₂CO₃) is a standard choice, though cesium carbonate (Cs₂CO₃) can offer enhanced reactivity due to its greater solubility in organic solvents.[2][3]

    • Organic Bases (e.g., Hünig's Base, DIPEA): Sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are excellent choices. They effectively scavenge the acid generated without the risk of undergoing alkylation themselves, which simplifies purification.[4]

  • Solvent: Polar aprotic solvents are the standard for this transformation. They can dissolve the starting amine salt and stabilize the charged intermediates of the SN2 transition state, thereby accelerating the reaction.

    • Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): These are the most common and effective solvents.[2][5] DMF is particularly good at dissolving a wide range of reactants but can be difficult to remove. Acetonitrile is often a preferred balance of reactivity and ease of removal.[4][5]

  • Alkylating Agent: Alkyl halides are the most common electrophiles for this reaction. Their reactivity follows the order: R-I > R-Br > R-Cl .[2] Alkyl bromides often provide a good balance of reactivity and stability. It is crucial to use a slight excess or stoichiometric amount of the alkylating agent to prevent the common side reaction of over-alkylation, where the tertiary amine product reacts further to form a quaternary ammonium salt.

Reaction Mechanism Overview

The general mechanism is depicted below, illustrating the essential deprotonation and subsequent SN2 substitution steps.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Start_HCl Pyrrolidine-CH₂-OPr • HCl (Protonated, Non-nucleophilic) Free_Amine Pyrrolidine-CH₂-OPr (Free Amine, Nucleophilic) Start_HCl->Free_Amine + Base Base Base (e.g., K₂CO₃) Protonated_Base Base-H⁺ + Cl⁻ Free_Amine2 Free Amine Free_Amine->Free_Amine2 Enters Step 2 Alkyl_Halide Alkyl Halide (R-X) Halide_Salt X⁻ Product N-Alkyl-Pyrrolidine-CH₂-OPr (Tertiary Amine Product) Free_Amine2->Product + R-X

Caption: General mechanism for N-alkylation of an amine hydrochloride.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with a generic alkyl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Notes
This compoundC₈H₁₈ClNO₂195.691.0Starting material. Ensure it is dry.
Alkyl Bromide (R-Br)VariesVaries1.05 - 1.2The electrophile. Use a slight excess to drive the reaction.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 - 2.5Anhydrous, finely powdered is preferred for better dispersion.
Acetonitrile (MeCN)CH₃CN41.05-Anhydrous/dry solvent is recommended. Use ~0.1 M concentration.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction and chromatography.
HexanesC₆H₁₄--For chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-For aqueous work-up.
BrineNaCl (aq)--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Drying agent.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle (or oil bath)

  • Nitrogen or Argon inlet (optional, but recommended)

  • Dropping funnel (for liquid alkylating agents)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Flash column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (to achieve a concentration of ~0.1 M).

  • Reagent Addition: Begin stirring the suspension at room temperature. Add the alkyl bromide (1.1 eq.) to the mixture. If the alkyl bromide is a liquid, it can be added dropwise via syringe. If it is a solid, it can be added in one portion.

  • Reaction: Heat the reaction mixture to a gentle reflux (for acetonitrile, this is ~80-82°C).[2]

  • Monitoring: Monitor the reaction progress by TLC. Prepare a solution of the starting material for comparison. A typical eluent system is 10-30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine salt (which often streaks or stays at the baseline). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) through a pad of celite, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[6][7] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing) to isolate the pure N-alkylated product.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-alkylation protocol.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Insufficient base strength or amount.2. Reaction temperature is too low.3. Alkylating agent is unreactive (e.g., alkyl chloride).4. Solvent not polar enough.1. Ensure at least 2 equivalents of base are used. Switch to a stronger base like Cs₂CO₃.[3]2. Increase temperature. If using MeCN, ensure a steady reflux is maintained.[2]3. Switch to the corresponding alkyl bromide or iodide.[2]4. Switch to DMF, but be mindful of higher boiling point and removal difficulty.
Multiple Products on TLC 1. Over-alkylation: The tertiary amine product is reacting further to form a quaternary ammonium salt.2. Elimination: If using a secondary or tertiary alkyl halide, the base may cause elimination (E2) to form an alkene.1. Use a more precise stoichiometry (1.0-1.05 eq.) of the alkylating agent. Add the alkylating agent slowly at a lower temperature before heating.[4]2. Use a less-hindered, milder base (e.g., NaHCO₃, though this may require longer reaction times or higher temperatures). This protocol is most effective for primary and benzylic halides.
Difficult Purification 1. Residual DMF solvent.2. Product is very polar.1. During work-up, wash the organic layer multiple times with water and brine to remove DMF.2. Add a small amount of methanol or triethylamine to the chromatography eluent to improve peak shape and elution.

Conclusion

This application note details a robust and highly adaptable protocol for the N-alkylation of this compound. By carefully selecting the base and solvent, and by closely monitoring the reaction, researchers can reliably synthesize a wide array of N-substituted pyrrolidine derivatives. The provided mechanistic insights and troubleshooting guide serve as a valuable resource for optimizing this critical transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.

References

  • MDPI. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). Available at: [Link]

  • Sciencemadness.org. Best Conditions For N-Alkylation?. (2022). Available at: [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). Available at: [Link]

  • ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2025). Available at: [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

  • NIH. Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available at: [Link]

  • Fisher Scientific. Amination. Available at: [Link]

  • Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Available at: [Link]

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]

Sources

Application Notes & Protocols: Reductive Amination of 3-Pyrrolidinylmethyl Propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile C-N bond-forming strategies in modern organic synthesis, particularly within drug discovery and development.[1][2] Its value lies in the ability to reliably synthesize secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines, respectively. This one-pot reaction avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the need for harsh conditions.[3]

This guide focuses on the reductive amination of 3-Pyrrolidinylmethyl propanoate hydrochloride, a valuable building block containing a secondary amine (the pyrrolidine nitrogen) and an ester functionality. The pyrrolidine scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals. Understanding how to controllably functionalize this amine in the presence of the ester is critical for the synthesis of diverse compound libraries and active pharmaceutical ingredients (APIs). As the starting material is an HCl salt, this protocol will address the necessary step of in situ neutralization to enable the reaction.

The Underlying Chemistry: Mechanism and Causality

The reductive amination process is a sequential, one-pot reaction that proceeds through two distinct stages: the formation of an iminium ion, followed by its immediate reduction.[4] The efficiency of the overall transformation hinges on the careful selection of a reducing agent that acts selectively on the C=N double bond of the iminium intermediate over the C=O bond of the starting carbonyl compound.[3][5]

Step 1: Iminium Ion Formation

The reaction initiates with the nucleophilic attack of the secondary amine (3-pyrrolidinylmethyl propanoate, after free-basing) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield a positively charged iminium ion.

This dehydration step is typically the rate-limiting step and is catalyzed by mild acid.[3] However, precise pH control is crucial. If the solution is too acidic, the starting amine will be fully protonated into its non-nucleophilic ammonium salt, shutting down the initial condensation step.[3][6] Conversely, if the conditions are too basic, the dehydration of the hemiaminal will be inefficient. For secondary amines like pyrrolidine derivatives, the equilibrium strongly favors the iminium ion intermediate.

Step 2: Hydride-Mediated Reduction

Once formed, the iminium ion is a highly electrophilic species that is rapidly and selectively reduced by a mild hydride-donating reagent. The choice of reducing agent is paramount; it must be reactive enough to reduce the iminium ion but gentle enough to leave the starting aldehyde or ketone untouched.[5][7] This selectivity prevents the wasteful formation of alcohol byproducts.

Caption: Figure 1: Reaction Mechanism

Optimizing Reaction Conditions: A Comparative Analysis

The success of a reductive amination protocol is determined by the interplay of the reducing agent, solvent, and pH.

Choice of Reducing Agent

The selection of the hydride source is the most critical decision in designing a reductive amination experiment. The ideal reagent is mild, selective, and safe to handle.

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for iminium ions over carbonyls.[7][8] Effective under mild, neutral or slightly acidic conditions.[5] Less toxic than cyanoborohydrides.[1] Broad substrate scope.[7]Delivers only one hydride equivalent.[9] Incompatible with protic solvents like methanol.[9][10]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (ACN)[8]
Sodium Cyanoborohydride (NaBH₃CN) Classic, effective reagent.[3] Stable in mildly acidic conditions (pH 4-7).[5][6] Can be used in protic solvents.[10]Highly toxic ; generates HCN/cyanide waste.[7][10] Less reactive than STAB, sometimes requiring longer reaction times.[7]Methanol (MeOH), Ethanol (EtOH), Water[10]
Amine-Borane Complexes (e.g., 2-Picoline-BH₃) Stable, easy-to-handle solids. Can be used in protic solvents, including water.[9] Good alternative to cyanoborohydrides.Off-gassing of hydrogen and potentially toxic diborane during reaction/quench.[9]Methanol (MeOH), THF, Water[9]
Catalytic Hydrogenation (H₂/Catalyst) Environmentally friendly ("greenest" option).[9] High atom economy.Requires specialized high-pressure equipment. Catalyst (e.g., Pd, Pt) may reduce other functional groups (alkenes, alkynes, nitro groups).Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Poor selectivity ; readily reduces aldehydes and ketones, leading to alcohol byproducts.[3] Best used in a two-step procedure where the imine is pre-formed.[7]Methanol (MeOH), Ethanol (EtOH)[11]

For the specific case of 3-Pyrrolidinylmethyl propanoate, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its exceptional selectivity, which ensures the integrity of the ester group and the starting carbonyl, and its superior safety profile.[1][7]

Solvent Selection

The choice of solvent is dictated primarily by the chosen reducing agent.

  • Aprotic Solvents: For STAB, chlorinated solvents like 1,2-dichloroethane (DCE) are standard and highly effective.[8] THF and acetonitrile are also viable alternatives.[7]

  • Protic Solvents: If using NaBH₃CN or an amine-borane complex, protic solvents like methanol (MeOH) are preferred as they can facilitate iminium ion formation.[7]

Handling the Amine Hydrochloride Salt

Since the starting material is an HCl salt, the pyrrolidine nitrogen is protonated and non-nucleophilic. To initiate the reaction, the free amine must be liberated in situ. This is accomplished by adding 1.0 to 1.2 equivalents of a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) . The base neutralizes the HCl, allowing the amine to participate in the condensation reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 3-Pyrrolidinylmethyl propanoate HCl with a model aldehyde using the preferred STAB reagent.

Reaction Scheme: (Self-generated image, not from search results)

Materials and Equipment
  • Substrates: 3-Pyrrolidinylmethyl propanoate HCl, Aldehyde or Ketone (e.g., Benzaldehyde)

  • Reagents: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), Triethylamine (Et₃N)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Glassware: Round-bottom flask, magnetic stirrer, nitrogen inlet/drying tube

  • Workup: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄)

  • Analysis: Thin-Layer Chromatography (TLC) plates, LC-MS

  • Purification: Flash column chromatography system (if necessary)

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-Pyrrolidinylmethyl propanoate HCl (1.0 eq) and the selected aldehyde or ketone (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Free-Basing: Add triethylamine (Et₃N, 1.1 eq) dropwise to the stirred suspension. Stir the mixture at room temperature for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.3-1.6 eq) to the reaction mixture in portions over 5-10 minutes.[7] A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 4 to 24 hours.

  • Quenching: Once the starting amine is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine added to the mobile phase to prevent product tailing.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (1-2 eq) can be added to catalyze iminium formation, particularly with less reactive ketones.[7] However, this should be done cautiously as it can also promote side reactions.

  • Side Products: Small amounts of N-acetylation or N-ethylation of the amine can sometimes be observed, arising from impurities in the reagents or solvent.[7] These are typically removed during purification.

  • Ester Stability: The ester group in 3-pyrrolidinylmethyl propanoate is generally stable under these mild reductive amination conditions. Avoid harsh acidic or basic workup conditions to prevent hydrolysis.

  • Safety: While STAB is safer than NaBH₃CN, it is still a hydride reagent and should be handled with care in a well-ventilated fume hood. The quenching step should be performed slowly to control gas evolution.[7]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Panda, N., & Jena, A. K. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(42), 31057-31062. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Gaspari, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Panda, N., & Jena, A. K. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Matos, K., Pichlmair, S., & Burkhardt, S. (2006). Boron reagents for reductive amination. Chimia, 60(10), 643-647. [Link]

  • Chem-Station. Borch Reductive Amination. (2014). [Link]

  • Alinezhad, H., Tajbakhsh, M., Salehian, F., & Fazli, K. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 50(6), 659-661. [Link]

  • Chemistry Steps. Reductive Amination Reaction. [Link]

  • G-Biosciences. Sodium Cyanoborohydride Product Information. [Link]

  • Organic Chemistry Data. Sodium Cyanoborohydride. [Link]

  • Peruncheralathan, S., & Ila, H. (2011). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 88(10), 1434-1436. [Link]

  • Touchette, K. M. (2006). A Multi-Step Synthesis of a Drug-like Molecule for the Undergraduate Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

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Preparation of 3-Pyrrolidinylmethyl propanoate hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation, Handling, and Storage of 3-Pyrrolidinylmethyl Propanoate Hydrochloride Solutions for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation and handling of solutions of this compound. As a hydrochloride salt of a tertiary amine ester, this compound possesses specific physicochemical properties that necessitate standardized protocols to ensure solution accuracy, stability, and experimental reproducibility. This note details methodologies for preparing both aqueous and organic stock solutions, outlines critical safety and handling procedures, and provides evidence-based recommendations for storage to minimize degradation. The protocols herein are designed to be self-validating by explaining the scientific rationale behind key steps, ensuring researchers can confidently prepare high-quality solutions for a range of scientific applications.

Compound Profile and Physicochemical Properties

This compound is a research chemical featuring a pyrrolidine ring, an ester functional group, and a hydrochloride salt moiety. The hydrochloride salt form is intentionally created to enhance the aqueous solubility and stability of the parent molecule, a common practice in drug development.[1][2][3] The presence of an ester linkage, however, introduces susceptibility to hydrolysis, particularly in aqueous solutions outside of a neutral pH range.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₁₆ClNO₂Based on structural name.
Molecular Weight 193.67 g/mol Calculated from formula.[4]
Appearance Likely an off-white to white solid or crystalline powder.Common for hydrochloride salts of organic compounds.[5][6]
Solubility Water/PBS: Expected to be soluble, but may require assistance (vortexing, sonication). Hydrochloride salts significantly improve water solubility over the free base.[1][3] Ethanol: Likely sparingly soluble to soluble.[7] DMSO: Likely soluble.[8]Extrapolated from similar pyrrolidine hydrochloride structures. Empirical verification is required.
Stability Solid: Stable under dry, cool conditions. May be sensitive to air and moisture over long-term storage.[9][10] Aqueous Solution: The ester group is susceptible to pH-dependent hydrolysis. Solutions are most stable near neutral pH. Organic Solution (DMSO): Generally more stable than aqueous solutions when stored properly.Based on general chemical principles of ester stability and findings on related cathinone hydrochloride salts.[10]

Critical Safety and Handling Precautions

Due to its chemical nature, this compound requires careful handling to prevent exposure and ensure user safety. Data from structurally related pyrrolidine hydrochloride compounds indicate a potential for irritation.[11][12][13]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][14]

  • Engineering Controls: Handle the solid compound, especially during weighing, inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.[9][14]

  • Handling: Avoid direct contact with skin and eyes.[15] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[5][15] Wash hands thoroughly after handling.[9]

  • Static Discharge: Take precautionary measures against static discharge, as fine powders can be flammable. Use non-sparking tools where appropriate.

Safety_Workflow Start Begin Handling PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Weigh Weigh Compound in Ventilated Enclosure/Fume Hood PPE->Weigh Prepare Prepare Solution (Follow Protocol 4) Weigh->Prepare Store Store Compound & Solution (Follow Protocol 5) Prepare->Store Cleanup Clean Work Area & Dispose of Waste Properly Store->Cleanup End End Handling Cleanup->End

Caption: Mandatory safety workflow for handling this compound.

Materials and Equipment

  • This compound (solid)

  • Analytical balance

  • Spatula and weigh paper/boat

  • Volumetric flasks and appropriate glassware

  • Conical tubes (e.g., 15 mL or 50 mL)

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (200 proof, anhydrous)

    • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

    • Nuclease-free water, sterile

  • Vortex mixer

  • Bath sonicator

  • Syringe filters (0.22 µm, sterile, chemically compatible, e.g., PVDF or PES for aqueous; PTFE for organic)

  • Sterile syringes

  • Cryogenic storage vials or amber glass vials

Protocols for Solution Preparation

The choice of solvent is dictated by the experimental requirements. For cell-based assays, an initial stock in DMSO is common, while for in vivo studies, a biocompatible aqueous vehicle like PBS is preferred.

Protocol 4.1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is suitable for creating a solution for direct use in biological systems where DMSO is undesirable. Due to potential hydrolysis, aqueous solutions should be prepared fresh when possible.

  • Calculate Required Mass: Determine the mass of this compound needed.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (for 10 mL of 10 mM solution): Mass = 0.010 mol/L × 0.010 L × 193.67 g/mol × 1000 = 1.94 mg

  • Weigh Compound: In a fume hood, accurately weigh the calculated mass of the solid compound.

  • Initial Solvation: Transfer the powder to a suitable conical tube or volumetric flask. Add approximately 80% of the final volume of sterile PBS (pH 7.4).

  • Promote Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes. Gentle warming (to 37°C) can be attempted but should be used with caution as heat can accelerate degradation.

  • Final Volume Adjustment: Once the solute is fully dissolved, add PBS to reach the final desired volume. Invert the container several times to ensure homogeneity.

  • Sterile Filtration (Critical for Biological Use): Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, clearly labeled storage tube. This step removes any potential microbial contamination and undissolved microparticulates.

Protocol 4.2: Preparation of an Organic Stock Solution (e.g., 100 mM in DMSO)

DMSO is an excellent solvent for many organic molecules and allows for the creation of highly concentrated stock solutions.

  • Calculate Required Mass: Use the formula from Protocol 4.1.

    • Example (for 1 mL of 100 mM solution): Mass = 0.100 mol/L × 0.001 L × 193.67 g/mol × 1000 = 19.37 mg

  • Weigh Compound: Accurately weigh the compound in a fume hood and transfer it to a vial (amber glass or a cryogenic vial is recommended).

  • Solvation: Add the final volume of anhydrous DMSO.

  • Promote Dissolution: Cap the vial and vortex for 2-3 minutes until the solution is clear. Sonication is typically not required for DMSO but can be used if necessary.

  • Storage: Store immediately as described in Section 5.

    • Note: When preparing working dilutions from a DMSO stock for aqueous assays (e.g., cell culture), ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

Solution_Prep_Workflow cluster_start Initialization cluster_aqueous Aqueous Protocol (e.g., PBS) cluster_organic Organic Protocol (e.g., DMSO) start Calculate Mass weigh Weigh Compound start->weigh add_pbs Add 80% PBS weigh->add_pbs Aqueous Path add_dmso Add Final Volume DMSO weigh->add_dmso Organic Path dissolve_aq Vortex / Sonicate add_pbs->dissolve_aq volume_pbs Adjust to Final Volume dissolve_aq->volume_pbs filter Sterile Filter (0.22 µm) volume_pbs->filter end_node Aliquot & Store (See Section 5) filter->end_node dissolve_org Vortex until Clear add_dmso->dissolve_org dissolve_org->end_node

Caption: Decision workflow for preparing aqueous vs. organic stock solutions.

Solution Stability and Storage

Proper storage is paramount to preserving the integrity of the compound. Incorrect storage can lead to hydrolysis, oxidation, or other forms of degradation, invalidating experimental results.

Table 2: Recommended Storage Conditions

FormTemperatureContainerDurationRationale
Solid Compound 4°C or -20°CTightly sealed, airtight container with desiccant. For long-term (>6 months), consider flushing with inert gas (Argon/Nitrogen).Up to 1-2 yearsProtects from moisture and atmospheric oxygen, which can cause degradation.[9][10]
Aqueous Stock -20°C or -80°CSterile, airtight polypropylene tubes (aliquoted).Short-term (1-2 weeks)Minimizes ester hydrolysis and microbial growth. Avoid repeated freeze-thaw cycles, which can degrade the compound. Prepare fresh if possible.
DMSO Stock -20°C or -80°CAirtight cryogenic or amber glass vials (aliquoted).Up to 6 monthsDMSO freezes at ~18.5°C. Storage at -20°C or below keeps it solid and stable. Anhydrous conditions prevent water-mediated degradation.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound fails to dissolve in aqueous buffer. Concentration exceeds solubility limit.1. Increase solvent volume to lower concentration. 2. Gently warm the solution to 37°C. 3. Sonicate for a longer duration (15-20 min). 4. If permissible, add a small percentage of a co-solvent like ethanol.
Aqueous solution appears cloudy after preparation. Incomplete dissolution or precipitation.1. Confirm calculations are correct. 2. Re-attempt dissolution with sonication. 3. Use a 0.22 µm filter; if cloudiness persists, the solution is likely supersaturated and should be remade at a lower concentration.
Variability in experimental results between batches. Solution degradation due to improper storage or age.1. Prepare a fresh stock solution from the solid. 2. Avoid using old solutions (>1 month for aqueous, >6 months for DMSO). 3. Ensure aliquots are used to prevent freeze-thaw cycles of the main stock.

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • PubChem. 3-(1-Pyrrolidinyl)propiophenone hydrochloride.
  • Cayman Chemical. 3-methyl-α-Pyrrolidinovalerophenone (hydrochloride).
  • Cook, A. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Liberty University.
  • PubChem. 3-Methylpyrrolidine hydrochloride.
  • TCI Chemicals. (2025).
  • Cole-Parmer. (2006).
  • Cayman Chemical. 3-methyl-α-Pyrrolidinoisohexanophenone (hydrochloride).
  • Starlims. methyl 3-(pyrrolidin-3-yl)
  • Cayman Chemical. 3-methyl-α-Pyrrolidinobutiophenone (hydrochloride).
  • PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride.
  • Enamine.
  • CymitQuimica.
  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air.

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Mastering the Amide Bond: A Guide to Coupling Reagents for 3-Pyrrolidinylmethyl Propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides a detailed exploration of the reagents and protocols for the coupling of 3-Pyrrolidinylmethyl propanoate hydrochloride with carboxylic acids. As a secondary amine with an adjacent ester functionality, this molecule presents unique considerations for achieving high-yield, high-purity amide products. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of reagent selection, reaction optimization, and best practices to navigate the intricacies of this specific coupling reaction.

Understanding the Substrate: this compound

Before delving into coupling strategies, a thorough understanding of the starting material is paramount. This compound possesses three key features that influence the choice of reagents and reaction conditions:

  • A Secondary Amine: The pyrrolidine nitrogen is a secondary amine, which is generally less nucleophilic and more sterically hindered than a primary amine. This can lead to slower reaction rates and may require more robust activation of the carboxylic acid.[1]

  • A Propanoate Ester: The presence of an ester group necessitates chemoselectivity. The chosen coupling conditions should favor amide bond formation without inducing cleavage or transesterification of the propanoate ester. Fortunately, amides are generally more stable than esters, and most standard coupling conditions do not readily cleave unactivated esters.[2]

  • A Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning it is protonated and non-nucleophilic. Therefore, the addition of a non-nucleophilic base is required to liberate the free amine in situ for the coupling reaction to proceed.[3][4]

The Crucial First Step: Neutralization of the Amine Salt

The initial and critical step in any coupling reaction involving an amine salt is its neutralization. The choice of base is crucial to avoid unwanted side reactions.

Recommended Bases:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a widely used, sterically hindered, non-nucleophilic base that is highly effective in neutralizing amine hydrochlorides without competing in the coupling reaction.[5]

  • Triethylamine (TEA): Another common non-nucleophilic base, although it is slightly more nucleophilic than DIPEA and should be used with caution, especially with highly activated carboxylic acids.[6]

  • Inorganic Bases: Weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be used, particularly in biphasic systems or when the use of tertiary amines is undesirable.[3]

General Neutralization Protocol:

Typically, 1.5 to 2.5 equivalents of the chosen base are added to a solution of the this compound in a suitable aprotic solvent (e.g., DMF, DCM) and stirred for a short period before the addition of the carboxylic acid and coupling reagent.

Selecting the Optimal Coupling Reagent

The success of the amide bond formation hinges on the selection of an appropriate coupling reagent. These reagents work by activating the carboxylic acid to form a more reactive species that is readily attacked by the amine. For a secondary amine like the one in our target molecule, several classes of reagents are effective.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used due to their cost-effectiveness and ease of use.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] To improve efficiency and minimize side reactions like racemization, EDC is almost always used in conjunction with an additive.

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS: These additives react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][9]

While effective, the reaction of NHS esters with secondary amines can be slower compared to primary amines.[3]

Uronium/Aminium Salts: The High-Efficiency Reagents

Uronium and aminium salts are highly efficient coupling reagents known for their rapid reaction times and low rates of racemization.[10][11] A prominent example is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid by forming a highly reactive OAt-active ester.[1][10] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective in accelerating the reaction and suppressing epimerization.[10] HATU is often the reagent of choice for coupling sterically hindered secondary amines.[1][10]

Caution: When using uronium/aminium reagents like HATU, it is crucial to avoid a large excess of the reagent, as it can react with the amine to form an undesired guanidinium byproduct.[12]

Phosphonium Salts: The Robust and Reliable Choice

Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , are another class of highly effective coupling reagents.[11][13] Similar to uronium salts, PyBOP activates the carboxylic acid by forming a reactive HOBt ester in situ.[11]

An advantage of phosphonium reagents is that they do not have the same propensity to form guanidinium byproducts as uronium salts, allowing for more flexibility in stoichiometry.[12] PyBOP is known for its good performance in both solution-phase and solid-phase synthesis.[7]

Comparative Overview of Recommended Coupling Reagents

Reagent SystemClassKey AdvantagesKey Considerations
EDC/NHS CarbodiimideCost-effective, water-soluble byproducts (for EDC).[7][8]Can be slower with secondary amines.[3]
HATU Uronium/AminiumHigh efficiency, fast reaction times, low racemization, excellent for hindered amines.[1][10]More expensive, potential for guanidinium byproduct formation if used in excess.[12]
PyBOP PhosphoniumHigh efficiency, robust, no guanidinium byproduct formation.[11][12][13]Byproducts can sometimes be challenging to remove.[12]

Experimental Protocols

The following protocols are designed as a starting point for the coupling of this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific carboxylic acid coupling partners.

Workflow for Amide Coupling with this compound

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification amine_prep Dissolve 3-Pyrrolidinylmethyl propanoate hydrochloride in anhydrous solvent base_add Add non-nucleophilic base (e.g., DIPEA, 1.5-2.5 eq.) amine_prep->base_add Neutralization acid_add Add Carboxylic Acid (1.0 eq.) base_add->acid_add reagent_add Add Coupling Reagent (e.g., HATU, 1.1 eq.) acid_add->reagent_add reaction Stir at room temperature (1-24 hours) reagent_add->reaction quench Quench reaction (if necessary) reaction->quench extract Aqueous work-up quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for a wide range of carboxylic acids, especially those that are sterically hindered or when high efficiency and speed are desired.[10]

Materials:

  • This compound

  • Carboxylic acid (1.0 equivalent)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) and stir at room temperature for 15 minutes.

  • Add the carboxylic acid (1.0 equivalent) to the solution.

  • Add HATU (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/NHS-Mediated Coupling

This protocol is a cost-effective alternative, suitable for a variety of carboxylic acids.[8]

Materials:

  • This compound

  • Carboxylic acid (1.0 equivalent)

  • EDC hydrochloride (1.5 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.2 equivalents) in anhydrous DCM. Add DIPEA (2.0 equivalents) and stir until the solution becomes homogeneous.

  • In a separate flask, dissolve the carboxylic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

  • Add EDC hydrochloride (1.5 equivalents) to the carboxylic acid/NHS solution and stir at room temperature for 30 minutes to pre-activate the acid.

  • Add the activated carboxylic acid solution to the free-based amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: PyBOP-Mediated Coupling

This protocol provides a robust method, particularly useful when avoiding the potential side reactions of uronium-based reagents is a priority.[13]

Materials:

  • This compound

  • Carboxylic acid (1.0 equivalent)

  • PyBOP (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.2 equivalents) and the carboxylic acid (1.0 equivalent) in anhydrous DMF, add DIPEA (3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 10% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Overview of Amide Bond Formation

The fundamental principle behind these coupling reactions is the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the amine.

G RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine Free Amine (from hydrochloride salt) Amine->TetrahedralIntermediate Nucleophilic Attack Amide Amide Product TetrahedralIntermediate->Amide Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts

Caption: General mechanism of amide bond formation.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of coupling reagent and amine (e.g., to 1.5 equivalents each). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can also improve yields, especially with EDC/NHS.[10] For particularly difficult couplings, switching to a more powerful reagent like HATU is recommended.[10]

  • Incomplete Reaction: If the starting materials are still present after an extended reaction time, gentle heating (e.g., to 40-50 °C) may be beneficial, provided the ester is stable at that temperature.

  • Side Product Formation: If side products are observed, ensure that the correct stoichiometry of reagents is used, particularly avoiding an excess of uronium reagents.[12] A thorough aqueous work-up is essential to remove unreacted reagents and byproducts.

Conclusion

The successful coupling of this compound requires a systematic approach that addresses the inherent properties of the substrate. The key steps involve the initial neutralization of the hydrochloride salt with a non-nucleophilic base, followed by the activation of the carboxylic acid with a suitable coupling reagent. While EDC/NHS offers a cost-effective solution, HATU and PyBOP provide higher efficiency and are particularly advantageous for coupling with this sterically hindered secondary amine. The protocols provided in this guide serve as a robust starting point for researchers to develop and optimize their specific amide synthesis, ultimately facilitating the advancement of their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for PyBOP Coupling Reactions. BenchChem.
  • BenchChem. (2025). Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem.
  • BenchChem. (2025). Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. BenchChem.
  • ResearchGate. (2015, May 20). Does EDC/NHS activation link secondary amines as well?.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Organic Synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Sperling, J. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. BenchChem.
  • AIP Publishing. (2017). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. AIP Publishing.
  • Hardick, O. (n.d.). Coupling Protocols.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros.
  • ChemRxiv. (n.d.).
  • Journal of the American Chemical Society. (2010, January 7). NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines.
  • Thermo Fisher Scientific. (n.d.). EDC. Thermo Fisher Scientific.
  • ACS Catalysis. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Trade Science Inc. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ChemicalBook. (2024, July 3).
  • Organic Chemistry Portal. (2004).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Semantic Scholar. (2018, November 30).
  • PMC. (2015, April 8).
  • Journal of the Chemical Society, Perkin Transactions 1. (1990). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. RSC Publishing.
  • PubMed. (2018, November 30).
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PMC. (n.d.).
  • University of Lisbon. (2022, February 14). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS.
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Princeton University. (n.d.).
  • BenchChem. (n.d.). pyrrolidine hydrochloride | 25150-61-2.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Advanced Journal of Chemistry, Section A. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
  • ResearchGate. (2014, July 24).
  • PubMed. (2021, May 18). Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid.
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing.
  • Digital Analysis. (n.d.). The Selection of Acid and Base Neutralizing Chemicals - pH Adjustment Systems.
  • Medical University of Gdansk. (n.d.). I.
  • MDPI. (n.d.). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
  • ChemRxiv. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production.

Sources

Handling and Storage Protocols for Hygroscopic 3-Pyrrolidinylmethyl Propanoate Hydrochloride

[1][2]

Abstract

3-Pyrrolidinylmethyl propanoate hydrochloride (3-PMP-HCl) is a valuable intermediate in medicinal chemistry, frequently employed as a prodrug moiety or a building block for heterocyclic synthesis. However, its utility is often compromised by its severe hygroscopicity and susceptibility to acid-catalyzed hydrolysis. This Application Note provides a rigorous, field-proven framework for the storage, handling, and analytical validation of 3-PMP-HCl, ensuring data integrity and synthetic success.

Chemical Context & Stability Challenges

The Hygroscopic Mechanism

As an amine hydrochloride salt, 3-PMP-HCl possesses a high lattice energy that is paradoxically disrupted by its high affinity for water. The chloride anion (

The Hydrolysis Cascade

The critical danger is not merely physical aggregation but chemical degradation. The presence of the hydrochloride salt creates an acidic microenvironment within the sorbed water layer. This acidity catalyzes the hydrolysis of the propanoate ester bond, irreversibly cleaving the molecule into (pyrrolidin-3-yl)methanol and propionic acid .

Mechanism:

This reaction is autocatalytic: as propionic acid is generated, the local acidity potentially increases or stabilizes, further promoting degradation.

Analytical Characterization & Quality Control (QC)

Before committing valuable reagents to a synthesis, the integrity of 3-PMP-HCl must be validated.

Visual Inspection
ObservationInterpretationAction Required
Free-flowing white powder Anhydrous / IntactProceed to weighing.
Clumping / Caking Surface moisture absorptionDry via vacuum desiccation immediately.
Wet paste / Liquid Deliquescence & HydrolysisDiscard. High probability of chemical degradation.
Quantitative Purity Analysis (NMR)

Standard

  • Solvent: DMSO-

    
     or CD
    
    
    CN (Avoid CDCl
    
    
    if it contains trace HCl/water which can induce hydrolysis in the tube).
  • Diagnostic Peaks: Look for the triplet of free propionic acid (

    
     1.05 ppm) distinct from the ester ethyl group, and the shift in the methylene protons adjacent to the oxygen.
    
Water Content Determination (Karl Fischer)

Critical Warning: Standard Karl Fischer (KF) reagents often contain methanol.[1][2] Primary and secondary amines (like the pyrrolidine moiety) can react with methanol or shift the pH, causing side reactions that yield false-high water readings [1].

  • Protocol: Use Coulometric KF for trace analysis (<1% water).

  • Reagent Selection: Use imidazole-buffered reagents or specific "KF for Amines" reagents (often containing salicylic acid to neutralize basicity) to prevent interference [2].

Handling & Weighing Protocols

The "Inert Blanket" Workflow

The following diagram outlines the decision logic for handling 3-PMP-HCl based on available equipment.

HandlingWorkflowStartStart: 3-PMP-HCl HandlingCheckEnvAssess EnvironmentStart->CheckEnvGloveboxGlovebox Available?(Ar/N2)CheckEnv->GloveboxYesGBMethod A: GloveboxGlovebox->YesGBYesNoGBMethod B: Benchtop(Schlenk Line)Glovebox->NoGBNoWeighGBWeigh directly intoreaction vesselYesGB->WeighGBSealSeal with Septuminside GloveboxWeighGB->SealReactionProceed to ReactionSeal->ReactionDesiccatorEquilibrate in VacuumDesiccator (1h)NoGB->DesiccatorDiffWeighDifference Weighing(Minimize exposure <15s)Desiccator->DiffWeighPurgeImmediate N2/ArFlush of VesselDiffWeigh->PurgePurge->Reaction

Figure 1: Decision matrix for handling hygroscopic amine salts. Method A is preferred for quantitative accuracy.

Weighing Technique (Benchtop)

If a glovebox is unavailable, use the Difference Weighing technique to minimize atmospheric exposure:

  • Dry a capped vial containing the bulk salt in a desiccator.

  • Tare the receiving reaction flask (filled with inert gas).

  • Weigh the capped vial containing the salt (

    
    ).
    
  • Quickly transfer an estimated amount to the reaction flask and recap immediately.

  • Weigh the capped vial again (

    
    ).
    
  • Mass added =

    
    .
    Note: Never use a spatula and weigh paper on an open balance pan. The salt will absorb water during the measurement, drifting the reading upwards.
    

Storage & Drying Protocols

Long-Term Storage
  • Temperature: -20°C (Freezer).

  • Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant pouch (Silica gel or Molecular Sieves).

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Drying "Wet" Material

If the material shows signs of clumping but is not degraded (verified by NMR), it can be dried. Do not use heat , as this accelerates acid-catalyzed hydrolysis [3].

Recommended Drying Setup:

  • Vessel: Vacuum desiccator or drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets. These are superior to silica gel for acidic salts.
    
  • Conditions: High vacuum (< 1 mbar) at Room Temperature for 12–24 hours.

Reaction Implementation

When using 3-PMP-HCl in synthesis (e.g., amidation, alkylation), the order of addition is critical to prevent hydrolysis during the setup.

Solvent Selection

Use only anhydrous solvents.

  • Preferred: Dichloromethane (DCM), Acetonitrile (MeCN), or DMF (stored over molecular sieves).

  • Avoid: Alcohols (unless intended for transesterification) or un-dried ethers.

Neutralization Strategy

The HCl must often be neutralized to release the nucleophilic amine.

  • In-situ Neutralization: Add the base (e.g., Triethylamine, DIPEA) to the solvent before adding the hygroscopic salt, or add the salt to the solvent and immediately follow with the base.

  • Temperature: Perform the neutralization at 0°C to suppress any exotherms that could favor hydrolysis.

Hydrolysis Risk Pathway

The following diagram illustrates the mechanistic risks during the reaction setup.

HydrolysisRiskSalt3-PMP-HCl(Solid)SolvationAcidic AqueousMicro-layerSalt->Solvation ExposureFreeBaseFree Amine(Reactive Species)Salt->FreeBase + Base (Anhydrous)MoistureAtmosphericMoistureMoisture->SolvationHydrolysisEster Hydrolysis(Irreversible)Solvation->Hydrolysis Fast (Acid Cat.)BaseOrganic Base(DIPEA/TEA)Base->FreeBaseProductDesiredProductFreeBase->Product + Electrophile

Figure 2: Mechanistic pathway showing the competition between successful activation (Green) and degradation (Red).

References

  • Metrohm AG. Water Determination by Karl Fischer Titration - Monograph. Herisau, Switzerland. (Accessed Oct 2025).

  • Mitsubishi Chemical Corporation. Karl Fischer Reagents for Amines: Technical Note. (Accessed Oct 2025).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Pyrrolidinylmethyl Propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ester Hydrolysis & Ensuring Experimental Integrity Audience: Researchers, Formulation Scientists, and Medicinal Chemists Content ID: TSC-2024-PYR-001[1]

🚨 Critical Alert: The "Moisture-pH" Nexus

3-Pyrrolidinylmethyl propanoate hydrochloride is a highly labile amino-alkyl ester.[1] As a hydrochloride salt, it is intrinsically hygroscopic .[1][2] The primary failure mode in experiments involving this compound is hydrolysis , driven by two synergistic factors:

  • Moisture Uptake: The HCl salt lattice absorbs atmospheric water, creating a localized aqueous "micro-reactor" on the solid surface.[1]

  • pH Excursion: If the pH rises > 7.0, the pyrrolidine nitrogen deprotonates.[1] This unmasked amine acts as an intramolecular catalyst, accelerating ester cleavage by orders of magnitude (

    
     to 
    
    
    
    fold increase).[1]

Immediate Action Required:

  • Store: -20°C, under Argon/Nitrogen, with active desiccant.

  • Dissolve: Immediately before use. Do not store aqueous stock solutions.

Module 1: The Mechanism of Degradation

To prevent hydrolysis, you must understand the enemy.[1] The degradation follows a U-shaped pH-rate profile, but the risk is asymmetric.

The "Protonation Shield" Concept

In its supplied HCl form, the pyrrolidine nitrogen is protonated (


). This positive charge repels the hydronium ions (

) and prevents the nitrogen from attacking the ester carbonyl.
  • Acidic Conditions (pH < 3): Specific acid catalysis occurs, but it is relatively slow.[1]

  • Neutral/Basic Conditions (pH > 7): The "Shield" drops. The nitrogen deprotonates (

    
     for pyrrolidine). The free amine can now facilitate General Base Catalysis  or nucleophilic attack, leading to rapid hydrolysis.[1]
    
Visualization: Hydrolysis Pathways

The following diagram illustrates the kinetic risks associated with pH changes.

HydrolysisMechanism cluster_conditions Environmental Triggers Salt HCl Salt Form (Protonated, Stable) FreeBase Free Base Form (Deprotonated, Reactive) Salt->FreeBase pH > 7.0 (Deprotonation) Hydrolysis Hydrolysis Products (Propionic Acid + Alcohol) Salt->Hydrolysis pH < 3.0 (Acid Catalysis - Slow) FreeBase->Hydrolysis Intramolecular Catalysis (FAST) Water Water / Moisture Water->Salt Hygroscopic Uptake

Figure 1: Mechanistic pathway of hydrolysis.[1] Note the critical risk pathway (red) triggered by deprotonation at neutral/basic pH.

Module 2: Experimental Protocols

Protocol A: Safe Solubilization (The "DMSO Shield")

Never dissolve the solid directly into an aqueous buffer if you can avoid it. Use this protocol to maximize stability.

  • Preparation: Bring the vial to room temperature before opening to prevent condensation.

  • Primary Stock: Dissolve the solid in anhydrous DMSO or DMA (Dimethylacetamide).[1]

    • Why? Aprotic solvents suppress nucleophilic attack.[1]

    • Concentration: 10–50 mM.[1]

  • Secondary Dilution: Dilute the organic stock into your assay buffer immediately before the experiment.

    • Ratio: Keep DMSO < 1% (v/v) if biological tolerance allows, or up to 10% for chemical assays.[1]

Protocol B: Buffer Selection Matrix

Choosing the wrong buffer is the most common user error.

Buffer SystempH RangeSuitabilityNotes
Acetate 3.6 – 5.6Recommended Ideal for maximum stability.[1]
Citrate 3.0 – 6.2Recommended Good capacity; non-nucleophilic at these pHs.[1]
PBS 7.4High Risk Only use for immediate (<30 min) assays.[1]
Tris / Glycine > 7.5FORBIDDEN Primary amines in Tris/Glycine can cause aminolysis.[1]
Carbonate > 9.0FORBIDDEN Rapid saponification will occur.[1]

Module 3: Troubleshooting & FAQs

Q1: The compound turned into a sticky "goo" inside the vial. Is it usable?

Diagnosis: Hygroscopic Failure.[1][3] Analysis: The HCl salt has absorbed atmospheric water.[1] This lowers the glass transition temperature (


) and creates a concentrated aqueous solution on the surface.
Solution: 
  • Do NOT use for quantitative kinetics (

    
    , 
    
    
    
    ). The molecular weight is no longer accurate due to water mass.[1]
  • Salvage: For qualitative work only, redissolve in a known volume of DMSO, but assume >10% hydrolysis has already occurred. Verify purity via LC-MS.

Q2: My LC-MS shows a mass shift of -56 Da. What happened?

Diagnosis: Hydrolysis has occurred.[1][4][5][6][7][8] Analysis:

  • Parent Mass:

    
    [1]
    
  • Loss of Propionyl group (

    
    , ~57 Da) + Gain of H (1 Da) = Net loss of 56 Da.
    
  • Product detected: 3-Pyrrolidinemethanol.[1] Fix: Check your buffer pH. If pH > 6.0, switch to a Citrate buffer (pH 5.[1]0) or lower the temperature to 4°C.

Q3: Can I use this compound in a cell culture assay (pH 7.4)?

Answer: Yes, but with strict time constraints. Guideline:

  • Prepare the stock in DMSO (Protocol A).[1]

  • Spike into cell media immediately before addition to cells.[1]

  • Half-life Estimation: At pH 7.4, 37°C, the estimated half-life (

    
    ) is likely < 4 hours .[1] Design your readout to capture data within this window.
    

Module 4: Decision Support System

Use this logic flow to determine the handling of your sample.

DecisionTree Start Start: Handling 3-Pyrrolidinylmethyl propanoate HCl State Current State of Material? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution CheckGoo Is it free-flowing? Solid->CheckGoo SolventCheck Solvent Type? Solution->SolventCheck Desiccate Store: -20°C + Desiccant CheckGoo->Desiccate Yes Discard Discard or Qual Check (LC-MS) CheckGoo->Discard No (Sticky/Wet) Aqueous Aqueous Buffer SolventCheck->Aqueous Working Soln Organic DMSO / Ethanol SolventCheck->Organic Stock PHCheck pH Level? Aqueous->PHCheck Acidic pH 3-5: Stable for days at 4°C PHCheck->Acidic Neutral pH 7+: Use within hours PHCheck->Neutral

Figure 2: Handling Decision Matrix for optimal stability.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Foundational text on ester hydrolysis kinetics and pH-rate profiles).

  • Qandil, A. M., et al. (2012).[1][9] "The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac." Drug Development and Industrial Pharmacy, 39(9), 1346-1356.[1][9] (Demonstrates the specific vulnerability of amino-alkyl esters and the catalytic effect of the amine group).

  • Mihranyan, A., et al. (2006).[1][2][5] "Influence of cellulose powder structure on moisture-induced degradation of acetylsalicylic acid." European Journal of Pharmaceutical Sciences, 27, 220-225.[1][5] (Mechanistic insight into moisture-mediated hydrolysis in solid-state esters).

  • Hansen, K. T., et al. (2005).[1] "pH-Rate profiles for the hydrolysis of some esters." Journal of Pharmaceutical Sciences. (General reference for U-shaped stability profiles of ester prodrugs).

Sources

Troubleshooting low yields in 3-Pyrrolidinylmethyl propanoate HCl reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Protocol Optimization Ticket ID: #PYR-PROP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or difficulty isolating 3-Pyrrolidinylmethyl propanoate HCl as a clean solid, you are likely encountering one of three specific failure modes common to amino-ester synthesis: chemoselectivity errors , ester hydrolysis , or hygroscopic salt collapse .

This guide moves beyond generic textbook procedures. It treats the synthesis as a chemically engineered system where every reagent choice prevents a specific side reaction.

Part 1: The Core Directive (The "Why")

The Chemoselectivity Trap

The most common cause of low yield is attempting to esterify 3-pyrrolidinylmethanol directly.

  • The Problem: The secondary amine in the pyrrolidine ring is significantly more nucleophilic than the primary alcohol. If you react unprotected 3-pyrrolidinylmethanol with propionyl chloride or propionic acid, you will predominantly form the amide (N-acylation), not the ester.

  • The Solution: You must mask the amine. The standard industrial route uses N-Boc protection (tert-butoxycarbonyl), followed by esterification, and finally acidic deprotection to form the HCl salt.

Visualizing the Pathway

The following diagram illustrates the correct synthetic pathway versus the "dead-end" side reactions.

SynthesisPathway Start 3-Pyrrolidinylmethanol (Starting Material) Direct Direct Acylation (Propionyl Chloride) Start->Direct Unprotected Boc Step 1: Boc Protection (Boc2O, NaOH) Start->Boc Recommended Amide Amide Side Product (N-Acylation) LOW YIELD of ESTER Direct->Amide Major Pathway NBoc N-Boc-3-pyrrolidinylmethanol Boc->NBoc Esterification Step 2: Esterification (DCC/DMAP or EtCOCl/TEA) NBoc->Esterification ProtectedEster N-Boc Ester Intermediate Esterification->ProtectedEster Deprotection Step 3: Deprotection (HCl in Dioxane/EtOAc) ProtectedEster->Deprotection Final 3-Pyrrolidinylmethyl propanoate HCl (Target) Deprotection->Final

Caption: Figure 1. Competitive reaction pathways. Direct acylation leads to amide formation (Red). The N-Boc pathway (Green) ensures O-acylation.

Part 2: Troubleshooting Guide (FAQ Format)

Phase 1: Esterification (Forming the Bond)

Q: I am using N-Boc-3-pyrrolidinylmethanol, but my conversion is low. Which coupling method should I use?

A: For a simple propanoate ester, Steglich Esterification is the gold standard for purity, while Acid Chloride is better for scale, provided you control the temperature strictly.

MethodReagentsProsCons
Steglich DCC (or EDC), DMAP, Propionic AcidMild conditions (RT); Preserves Boc group; High chemoselectivity.Removal of dicyclohexylurea (DCU) byproduct can be tedious.
Acid Chloride Propionyl Chloride, Et3N (or DIPEA), DCMFast; High conversion; Scalable.Risk: HCl generated can prematurely cleave the Boc group if base is insufficient or temp is too high.

Recommendation: If working on <5g scale, use Steglich .

  • Protocol: Dissolve N-Boc-alcohol (1.0 eq) and Propionic acid (1.1 eq) in dry DCM. Add DMAP (0.1 eq). Cool to 0°C. Add DCC (1.1 eq) dropwise. Warm to RT and stir 12h. Filter off the white DCU precipitate before workup.

Q: I see the product on TLC, but the yield drops after aqueous workup. Where did it go?

A: Esters of amino alcohols can be prone to hydrolysis , especially if the workup is too basic or too acidic.

  • Diagnosis: Check the aqueous layer. If your pH was >10 (to remove acid) or <4, you may have hydrolyzed the ester back to the alcohol.

  • Fix: Use a pH 7.0 Phosphate Buffer or saturated NaHCO₃ (mildly basic, pH ~8.5) for the wash. Do not use NaOH. Dry the organic layer immediately over Na₂SO₄.

Phase 2: Deprotection & Salt Formation (The "Goo" Problem)

Q: When I add HCl to remove the Boc group, my product turns into a sticky oil or "goo" instead of a white solid. How do I fix this?

A: This is the #1 failure mode. Amino ester HCl salts are extremely hygroscopic . If "goo" forms, it contains trapped solvent and water.

Troubleshooting Protocol:

  • Solvent Switch: Do not use aqueous HCl. Do not use water in the workup.

  • The "Anhydrous Crash" Method:

    • Dissolve the N-Boc ester in a minimal amount of dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Cool to 0°C.[1]

    • Add 4M HCl in Dioxane (commercially available) or generate HCl in situ (Acetyl Chloride + dry Ethanol).

    • Stir at RT for 1-2 hours.

    • Crucial Step: If oil forms, add excess Diethyl Ether or n-Heptane to induce precipitation. Rapid stirring is essential to break up the oil into a powder.

  • Recovery: If you already have "goo," dissolve it in minimal dry Methanol, then slowly pour this solution into a rapidly stirring beaker of cold Diethyl Ether (1:10 ratio).

Q: My NMR shows the correct peaks, but the integration is messy. Is the Boc group actually gone?

A: Incomplete deprotection is common if the HCl is old (concentration dropped).

  • Check: Look for the disappearance of the Boc tert-butyl singlet at ~1.45 ppm.

  • Check: Look for the broad NH₂⁺ peaks (8.0–10.0 ppm) indicating salt formation.

  • Fix: Ensure you are using at least 5–10 equivalents of HCl relative to the substrate. The excess acid drives the equilibrium and is removed during the ether precipitation step.

Part 3: Logic Tree for Diagnostics

Use this decision tree to identify exactly where your experiment is failing.

TroubleshootingTree Start Start: Low Yield / Impure Product Q1 Is the Amine Protected (Boc)? Start->Q1 NoProtection STOP. You are making Amides. Restart with N-Boc Protection. Q1->NoProtection No YesProtection Step 2: Check Esterification Q1->YesProtection Yes Q2 Is Intermediate (N-Boc Ester) isolated cleanly? YesProtection->Q2 NoIntermediate Issue: Coupling Failure 1. Check Reagents (DCC/DMAP active?) 2. Check Moisture (Use dry DCM) 3. Check Hydrolysis (Workup pH) Q2->NoIntermediate No YesIntermediate Step 3: Check Deprotection Q2->YesIntermediate Yes Q3 Physical State of Final Product? YesIntermediate->Q3 Solid Success. Store in Desiccator. Q3->Solid White Powder OilGoo Issue: Hygroscopicity/Solvent Trap 1. Use Anhydrous HCl/Dioxane 2. Triturate with Ether/Heptane 3. Dry under High Vac Q3->OilGoo Sticky Oil

Caption: Figure 2. Diagnostic logic tree for isolating yield loss.

Part 4: Validated Experimental Protocol

Target: 3-Pyrrolidinylmethyl propanoate HCl Scale: 1.0 gram (approx.)

  • Protection (if starting from amino-alcohol):

    • Suspend 3-pyrrolidinylmethanol (1.0 g) in DCM (10 mL). Add TEA (1.5 eq).

    • Add Boc₂O (1.1 eq) at 0°C. Stir RT 4h. Wash with dilute citric acid, then brine. Dry/Concentrate.

  • Esterification (Steglich):

    • Dissolve N-Boc-3-pyrrolidinylmethanol (1.0 eq) in dry DCM (0.2 M concentration).

    • Add Propionic Acid (1.1 eq) and DMAP (0.1 eq).

    • Cool to 0°C. Add DCC (1.1 eq) dissolved in minimal DCM dropwise.

    • Stir 12h. Filter white precipitate (DCU).

    • Wash filtrate with sat. NaHCO₃ (2x) and Brine (1x). Dry (Na₂SO₄) and concentrate.

  • Deprotection (The Critical Step):

    • Dissolve the crude N-Boc ester in 4M HCl in Dioxane (10 eq).

    • Stir at RT for 2 hours. Monitor by TLC (Boc-ester spot should disappear).

    • Workup: Dilute the reaction mixture with Diethyl Ether (50 mL). The product should precipitate as a white solid.

    • Filter under nitrogen (to avoid moisture absorption). Wash with ether.

    • Dry in a vacuum desiccator over P₂O₅.

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2][3]

  • Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron, 60(11), 2447-2467.

  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane. International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group).

Sources

Technical Support Center: Optimizing pH for the Extraction of 3-Pyrrolidinylmethyl Propanoate Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of pH optimization for the liquid-liquid extraction of 3-Pyrrolidinylmethyl propanoate. As this compound serves as a model, the principles and troubleshooting steps detailed herein are broadly applicable to the extraction of other basic compounds from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of 3-Pyrrolidinylmethyl propanoate?

The chemical structure of 3-Pyrrolidinylmethyl propanoate includes a tertiary amine (the pyrrolidine nitrogen), which can be protonated. The state of this amine—either as the neutral "free base" or the protonated, positively charged "salt"—is dictated by the pH of the aqueous solution.

  • As a free base (higher pH): The compound is less polar and more soluble in organic solvents.

  • As the protonated salt (lower pH): The compound is ionic, making it more soluble in the aqueous phase.

Therefore, to extract the compound into an organic solvent, the aqueous phase must be adjusted to a pH where the free base form is predominant. This process is a cornerstone of liquid-liquid extraction for basic compounds[1][2][3].

Q2: What is the ideal pH for extracting the free base?

The ideal pH is determined by the pKa of the conjugate acid of the tertiary amine. For 3-Pyrrolidinylmethyl propanoate, we will assume a hypothetical pKa of 8.5 for its conjugate acid. The relationship between pH, pKa, and the ratio of the free base to its protonated form is described by the Henderson-Hasselbalch equation[4][5][6].

As a general rule of thumb, the pH of the aqueous phase should be at least 2 units higher than the pKa of the compound to ensure that over 99% of it is in the free base form, thus maximizing its partition into the organic phase. For our model compound with a pKa of 8.5, an extraction pH of ≥ 10.5 is recommended.

Q3: What is the risk of using a very high pH for extraction?

While a high pH is necessary to ensure the amine is in its free base form, excessively high pH values (e.g., >12) can introduce the risk of base-catalyzed hydrolysis of the propanoate ester group.[7][8][9] This reaction, known as saponification, would cleave the ester into 3-pyrrolidinylmethanol and propionate, irreversibly degrading the target compound.[7][10] Therefore, a balance must be struck: the pH should be high enough to deprotonate the amine but not so high as to cause significant ester hydrolysis.

Q4: Which organic solvent should I choose for the extraction?

The choice of solvent is crucial and depends on several factors:

  • Immiscibility with water: The solvent must not be miscible with water to allow for phase separation[2][3][11].

  • Solubility of the free base: The free base of 3-Pyrrolidinylmethyl propanoate should be highly soluble in the organic solvent.

  • Density: A density significantly different from water aids in clear phase separation.

  • Boiling point: A lower boiling point facilitates easier removal of the solvent after extraction.

  • Reactivity: The solvent should be inert and not react with the target compound.

Commonly used solvents for amine extraction include dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether[12]. However, ethyl acetate can undergo hydrolysis under strongly basic conditions, so its use should be carefully considered.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Extraction Yield 1. Incorrect pH: The pH of the aqueous phase may be too low, leaving a significant portion of the compound in its protonated, water-soluble form. 2. Insufficient Mixing: Inadequate agitation of the two phases leads to poor mass transfer of the compound into the organic layer. 3. Incorrect Solvent Choice: The chosen organic solvent may have low solubility for the free base.1. Verify and Adjust pH: Use a calibrated pH meter to check the aqueous phase after adding the base. Adjust to a pH of at least 2 units above the pKa (e.g., pH 10.5 for a pKa of 8.5).[13] 2. Optimize Mixing: In a separatory funnel, invert the funnel gently 10-15 times, venting frequently to release pressure. Avoid vigorous shaking which can lead to emulsions. 3. Solvent Screening: If yields remain low, perform small-scale extractions with different solvents like DCM, diethyl ether, or toluene to identify a more suitable one.
Emulsion Formation at the Interface 1. Vigorous Shaking: Excessive mixing energy can create a stable dispersion of one liquid within the other.[14] 2. High Concentration of Compound: A high concentration of the amphiphilic compound can act as a surfactant, stabilizing the emulsion. 3. Presence of Particulate Matter: Undissolved solids can stabilize emulsions.1. Gentle Mixing: Use a gentle swirling or inverting motion instead of vigorous shaking.[15] 2. "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[14] 3. Filtration: If particulate matter is present, filter the initial aqueous solution before extraction. 4. Centrifugation: For small-scale extractions, centrifuging the mixture can aid in phase separation.[15]
Product Degradation (Observed by TLC/LC-MS) 1. Ester Hydrolysis: The pH of the aqueous phase is too high, causing saponification of the ester.[7][8][9] 2. Prolonged Exposure to Base: Leaving the compound in the basic aqueous solution for an extended period increases the likelihood of hydrolysis.1. Optimize pH: Determine the lowest pH that still provides a high extraction yield (refer to the experimental protocol below). A pH of 10.5-11 is often a good starting point to balance deprotonation and stability. 2. Minimize Exposure Time: Perform the extraction promptly after basifying the aqueous solution. Do not let the mixture sit for extended periods. 3. Use a Weaker Base: Consider using a weaker base like sodium carbonate or potassium carbonate instead of sodium hydroxide to achieve the target pH, which may reduce the rate of hydrolysis.

Visualizing the Extraction Principle

The following diagram illustrates the pH-dependent equilibrium of 3-Pyrrolidinylmethyl propanoate and its partitioning between the aqueous and organic phases.

G cluster_organic Organic Phase protonated Protonated Form (Water Soluble) free_base_aq Free Base (Slightly Water Soluble) protonated->free_base_aq free_base_org Free Base (Organic Soluble) free_base_aq->free_base_org G start Start: Aqueous solution of product salt prep Prepare 5 identical aliquots start->prep ph_adjust Adjust pH of each aliquot (e.g., 9.5, 10.0, 10.5, 11.0, 11.5) prep->ph_adjust extract Extract each with an equal volume of organic solvent (e.g., DCM) ph_adjust->extract separate Separate organic layers extract->separate dry Dry organic layers (e.g., over Na2SO4) separate->dry evaporate Evaporate solvent in vacuo dry->evaporate analyze Analyze yield and purity (by weight, LC-MS, or qNMR) evaporate->analyze end Determine optimal pH analyze->end

Caption: Workflow for optimal pH determination.

Methodology:

  • Preparation: Start with an aqueous solution containing a known concentration of 3-Pyrrolidinylmethyl propanoate hydrochloride (or other salt form). Divide this solution into several identical aliquots (e.g., 5 aliquots of 10 mL each).

  • pH Adjustment:

    • Prepare a series of aqueous buffers or use a dilute base (e.g., 1M NaOH) to carefully adjust the pH of each aliquot to a different target value. Recommended range to test: 9.5, 10.0, 10.5, 11.0, 11.5.

    • Use a calibrated pH meter for accurate measurements.

  • Extraction:

    • Transfer each pH-adjusted aqueous solution to a separate separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., 10 mL of dichloromethane) to each funnel.

    • Stopper the funnels, and gently invert 10-15 times to mix the phases, venting frequently.

    • Allow the layers to separate completely.

  • Isolation:

    • Carefully drain the lower organic layer from each funnel into a separate, labeled flask.

    • To maximize recovery, you can perform a second extraction of the aqueous layers with a fresh portion of the organic solvent and combine the organic extracts.

  • Drying and Concentration:

    • Dry each organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent and rinse with a small amount of fresh solvent.

    • Remove the solvent from each sample under reduced pressure using a rotary evaporator.

  • Analysis:

    • Determine the mass of the recovered free base for each sample.

    • Analyze the purity of each sample using an appropriate technique like TLC, LC-MS, or NMR to check for the presence of hydrolysis byproducts.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Available at: [Link]

  • Greco, G. (2016, July 29). 07 07 Hydrolysis of Esters Basic Conditions [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • Fiveable. (2025, August 15). Principles of liquid-liquid extraction. Available at: [Link]

  • TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 15). 5.1: Basic Principles. Available at: [Link]

  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution? r/chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • Google Patents. (n.d.). US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Columbia University. (n.d.). solid-liquid extraction. Available at: [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Available at: [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available at: [Link]

  • ResearchGate. (2025, October 30). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. Available at: [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Available at: [Link]

  • Organic Chemistry. (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Available at: [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.5 Biological Amines and the Henderson-Hasselbalch Equation. Available at: [Link]

Sources

Resolving hygroscopicity issues with 3-Pyrrolidinylmethyl propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Wet Salt" Paradox

You are encountering a classic medicinal chemistry challenge: The Hydrolytic Cycle. 3-Pyrrolidinylmethyl propanoate HCl is an amino-ester hydrochloride . This structure creates a self-destructive loop:

  • Hygroscopicity: The protonated pyrrolidine nitrogen (chloride salt) is highly hygroscopic, aggressively pulling moisture from the air.

  • Acidity: The HCl salt creates a local acidic microenvironment (pH < 5) within the crystal lattice or absorbed water layer.

  • Hydrolysis: The ester linkage (propanoate) is susceptible to acid-catalyzed hydrolysis. The absorbed water acts as the reagent, and the salt's own acidity acts as the catalyst.

Result: The compound doesn't just get wet; it chemically degrades into 3-pyrrolidinylmethanol and propanoic acid. The guide below breaks down how to arrest this cycle.

Module 1: Immediate Triage (Handling & Weighing)

Status: User needs to use the current batch immediately without degradation.

Q: The powder turns to goo on the balance. How do I dose this accurately?

A: You are observing deliquescence —where the solid absorbs enough moisture to dissolve in it. Do not use a spatula and open weigh boat. Use the "Weigh-by-Difference" technique inside a controlled environment.

Protocol: Weigh-by-Difference for Hygroscopic Solids

  • Equilibrate: Place the sealed source container and a receiving vial (with cap) inside a glovebox or a glove bag purged with dry N₂/Ar.

  • Tare: Place the entire source container (cap on) on the balance. Tare to zero.

  • Transfer: Quickly open the source, transfer an estimated amount to your receiving vial, and close both containers immediately.

  • Measure: Place the source container back on the balance. The negative value displayed is the exact mass transferred.

    • Why? This minimizes the surface area exposed to air and eliminates the error of powder sticking to a weigh boat.

Decision Tree: Handling Environment

HandlingDecision Start Start: Handling 3-Pyrrolidinylmethyl propanoate HCl Humidity Is Lab Humidity > 40% RH? Start->Humidity Glovebox Do you have a Glovebox? Humidity->Glovebox Yes Bench Benchtop OK with precautions: 1. Work < 2 mins 2. Use Antistatic Gun 3. Weigh-by-difference Humidity->Bench No (Dry Climate) Critical CRITICAL: Use Glovebox (N2/Ar atm) Glovebox->Critical Yes Bag Use Glove Bag / AtmosBag Glovebox->Bag No

Figure 1: Decision logic for environmental control based on relative humidity (RH).

Module 2: Chemical Mitigation (Purification & Salt Switching)

Status: The batch is sticky or degrading. User needs to fix the material properties.

Q: Can I recrystallize this to reduce hygroscopicity?

A: Yes. Amorphous material absorbs moisture faster than crystalline material. Recrystallization tightens the lattice, reducing surface area for water adsorption.

Critical Warning: Do not use Methanol or Ethanol. Primary alcohols can cause transesterification (swapping the propanoate group for a methyl/ethyl group) under acidic conditions.

Recommended Solvent System: Isopropanol (IPA) / Diethyl Ether

  • Solvent (Good): Isopropanol (Secondary alcohol, sterically hindered, lower risk of transesterification).

  • Anti-solvent (Bad): Diethyl Ether or Heptane (Non-polar, strictly anhydrous).

Recrystallization Protocol:

  • Dissolve the salt in the minimum amount of warm anhydrous IPA (40-50°C).

  • Filter rapidly if there are insoluble particulates (hydrolysis byproducts).

  • Add anhydrous Diethyl Ether dropwise until persistent cloudiness appears.

  • Cool slowly to room temperature, then to 4°C.

  • Filter under N₂ blanket. Dry in a vacuum desiccator over P₂O₅.

Q: The HCl salt is unmanageable. Should I change the salt form?

A: If you are in early development, yes . The HCl salt is often the worst choice for hygroscopic amines.

Table 1: Alternative Counter-ions for Hygroscopic Amines

Salt FormHygroscopicityStability RiskRecommendation
Hydrochloride (HCl) High High (Strong acid promotes hydrolysis)Avoid if possible.
Tosylate (p-TsOH) LowLow (Non-volatile, crystalline)Strongly Recommended. Large anion packs well, repels water.
Fumarate Low/ModerateLow (Weaker acid)Good alternative, often forms stable hydrates.
Oxalate LowModerateGood crystallinity, but toxicity concerns for later stage dev.

Module 3: Storage & Formulation

Status: Long-term storage or preparing aqueous stock solutions.

Q: Can I lyophilize (freeze-dry) this compound from water?

A: Proceed with extreme caution. Lyophilization can induce hydrolysis due to "pH shift" during freezing. As water freezes into ice, the concentration of the buffer/salt in the remaining liquid pool increases, often causing a sharp drop in pH (acid spike), which destroys your ester before it dries.

Lyophilization Strategy:

  • Solvent: Use tert-Butanol (tBuOH) / Water (50:50) .

    • Why? tBuOH sublimes easily and prevents the formation of extreme pH gradients during freezing.

  • Cycle: Keep the primary drying temperature low (< -20°C) to prevent "melt-back" (collapse) of the cake.

Q: How should I store the bulk powder?

A:

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term seals.

  • Desiccant: Store the vial inside a secondary jar containing indicating silica gel or P₂O₅.

  • Temperature: -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from rushing onto the cold powder.

Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Doom Loop" you are fighting.

DegradationCycle Salt Amine HCl Salt (Dry) Moisture Moisture Uptake (Hygroscopicity) Salt->Moisture Exposure to Air AcidEnv Acidic Micro- Environment (HCl + H2O) Moisture->AcidEnv Dissolution Hydrolysis Ester Hydrolysis (Cleavage) AcidEnv->Hydrolysis Catalysis Products Breakdown: Acid + Alcohol Hydrolysis->Products Irreversible Products->Moisture Impurities are often more hygroscopic

Figure 2: The autocatalytic degradation cycle of hygroscopic amino-ester salts.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection for hygroscopicity reduction).

  • Pikal, M. J., et al. (1991). The effects of formulation variables on the stability of freeze-dried proteins. Pharmaceutical Research. (Foundational work on pH shifts during freezing/lyophilization).

  • Guillory, J. K. (1999). Generation of Polymorphs, Hydrates, Solvates, and Amorphous Solids. In Polymorphism in Pharmaceutical Solids. Marcel Dekker. (Explains why amorphous forms are more hygroscopic than crystalline forms).
  • BenchChem Technical Support. (2025). Handling and storage of hygroscopic amine hydrochlorides. (General protocols for weighing and glovebox usage).

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3-Pyrrolidinylmethyl Propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, 3-Pyrrolidinylmethyl propanoate hydrochloride serves as a critical building block, often functioning as a prodrug motif or a chiral scaffold. Its characterization presents unique challenges due to the pyrrolidine ring's conformational flexibility and the ammonium salt's sensitivity to solvent environments.

This guide moves beyond basic peak assignment. It compares the HCl salt form against its Free Base alternative to establish identity, and evaluates Solvent Resolution Power (DMSO-d6 vs. D2O) to optimize impurity detection.

Part 1: Structural Logic & Signal Prediction

To interpret the spectrum accurately, we must first map the proton environments. The molecule consists of a pyrrolidine ring substituted at the 3-position with a methyl propanoate ester.

Structural Assignment Diagram

The following diagram maps the proton environments to their expected NMR signals.

G Fig 1. Proton Environment Mapping of 3-Pyrrolidinylmethyl Propanoate HCl cluster_0 Propanoate Tail cluster_1 Linker cluster_2 Pyrrolidine Ring (HCl Salt) H_a Ha: Methyl (CH3) ~1.1 ppm (t) H_b Hb: Methylene (CH2) ~2.3 ppm (q) H_a->H_b Vicinal Coupling H_c Hc: Ester Methylene (O-CH2) ~4.0-4.2 ppm (d) H_b->H_c Ester Linkage H_d Hd: Methine (CH-3) ~2.6 ppm (m) H_c->H_d Attachment H_e He/Hf: Ring N-CH2 ~3.0-3.5 ppm (m) (Deshielded) H_d->H_e Ring H_g Hg: Ring C-CH2-C ~1.7-2.1 ppm (m) H_d->H_g Ring H_NH H-NH: Ammonium (NH2+) ~9.0-9.5 ppm (br s) (DMSO only) H_e->H_NH Salt Formation

Caption: Logical mapping of proton environments. Note that He/Hf protons are significantly deshielded in the HCl salt compared to the free base.

Part 2: Comparative Analysis

This section objectively compares the spectral performance of the HCl salt against the Free Base and evaluates solvent suitability.

Scenario A: Characterization Efficacy (HCl Salt vs. Free Base)

Distinguishing the salt from the free base is a critical Quality Control (QC) step. The protonation of the pyrrolidine nitrogen induces an inductive effect that propagates through the ring.

FeatureFree Base (Alternative)HCl Salt (Product)Analytical Insight
N-Adjacent Protons (

-H)
2.7 – 2.9 ppm3.2 – 3.5 ppm Primary Indicator: The positive charge on Nitrogen deshields adjacent protons (

shift +0.5 ppm).
Exchangeable Protons ~2.0 ppm (weak broad s)9.0 – 9.5 ppm (2H, br) Confirmation: Distinct broad singlet in DMSO-d6 confirms salt formation.
Solubility High in

Low in

, High in

/DMSO
Solubility profile often dictates the choice of deuterated solvent.
Stability Prone to oxidation/hydrolysisChemically Stable The salt form locks the amine, preventing side reactions during storage.
Scenario B: Solvent Resolution Power (DMSO-d6 vs. D2O)

The choice of solvent fundamentally alters the observed spectrum, particularly for the ammonium protons.[1]

ParameterDMSO-d6Deuterium Oxide (

)
Ammonium Signal (

)
Visible (Broad singlet ~9.2 ppm)Invisible (Exchanges with

to form HDO)
Signal Sharpness Moderate (Viscosity broadening)High (Sharper multiplets)
Water Peak ~3.33 ppm (Distinct)~4.79 ppm (HDO, Variable)
Recommendation Best for ID: Use to confirm the presence of the HCl salt via the NH proton.Best for Purity: Use for integration of alkyl chains; avoids NH broadening overlap.

Part 3: Detailed Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this protocol.

Sample Preparation (The "Dilution Logic")
  • Mass: Weigh 5.0 – 10.0 mg of the solid.

    • Why: <5 mg leads to low S/N ratio; >15 mg can cause viscosity broadening in DMSO.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) + 0.03% TMS.

    • Note: If the sample is hygroscopic (common for HCl salts), use an ampoule or dry the solvent over molecular sieves (3Å) to prevent the water peak from obscuring the 3.3 ppm region.

Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Critical: The ammonium protons and ester methyl protons have different T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the methyl group, leading to false stoichiometry calculations.

Analytical Workflow Diagram

Workflow start Start: Solid Sample solv Solvent Selection: Choose DMSO-d6 for Salt ID Choose D2O for Resolution start->solv prep Prep: 10mg in 0.6mL (Filter if cloudy) solv->prep acq Acquisition: D1 = 5s (Quantitative) NS = 32 prep->acq proc Processing: LB = 0.3 Hz Phase/Baseline Corr. acq->proc decision Check NH Signal? proc->decision pass Pass: Broad Singlet at >9ppm (Salt Confirmed) decision->pass Signal Present fail Fail: No Signal (Free Base or D2O Exchange) decision->fail Signal Absent

Caption: Step-by-step workflow for validating the salt form via NMR.

Part 4: Data Interpretation

The following table synthesizes the expected chemical shifts for 3-Pyrrolidinylmethyl propanoate HCl in DMSO-d6.

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
A 1.05 – 1.10Triplet (

Hz)
3HPropanoate terminal methyl (

).
C 1.70 – 2.10Multiplet2HPyrrolidine Ring

protons (

).
B 2.30 – 2.35Quartet (

Hz)
2HPropanoate methylene (

).
D 2.55 – 2.70Multiplet1HPyrrolidine Ring

methine (

).
E 3.10 – 3.50Multiplet (Broad)4HPyrrolidine Ring

(

). Deshielded by HCl.
F 4.05 – 4.15Doublet (

Hz)
2HEster Linker (

).
G 9.20 – 9.60Broad Singlet2HAmmonium (

). Exchangeable.
Self-Validating the Spectrum

To ensure your interpretation is correct, perform these internal checks:

  • The Integral Ratio: Set the terminal methyl triplet (1.1 ppm) to 3.00. The ester linker doublet (4.1 ppm) must integrate to 2.00. If it is <1.9, hydrolysis of the ester may have occurred.

  • The COSY Check: The triplet at 1.1 ppm must show a cross-peak only with the quartet at 2.3 ppm. If it couples elsewhere, you have an impurity (likely residual alcohol).

Part 5: Troubleshooting Common Issues

"Missing" Ammonium Peak
  • Cause: Wet solvent. Water in DMSO facilitates rapid proton exchange, broadening the NH peak into the baseline.

  • Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the NMR tube 1 hour before acquisition.

Doublet Splitting of the Ester Linker (4.1 ppm)
  • Observation: The expected doublet appears as a "doublet of doublets" or complex multiplet.

  • Cause: Diastereotopicity. The C3 carbon is a chiral center. If the ring conformation is locked or bulky, the two protons on the linker (

    
    ) may become magnetically non-equivalent.
    
  • Action: This is not an impurity. Verify by heating the sample to 40°C; the signal should simplify as conformational rotation speeds up.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for additivity rules and ester shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • PubChem Database. (n.d.). Compound Summary for Pyrrolidine Derivatives. National Center for Biotechnology Information. [Link]

Sources

LC-MS fragmentation pattern of 3-Pyrrolidinylmethyl propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Fragmentation Pattern of 3-Pyrrolidinylmethyl Propanoate Hydrochloride

Executive Summary & Compound Profile

This compound is a functionalized pyrrolidine derivative often utilized as a scaffold in medicinal chemistry or appearing as a designer drug analog. Its structural core—a secondary amine (pyrrolidine) with an esterified hydroxymethyl group at the C3 position—presents specific mass spectrometric challenges, particularly in differentiating it from its positional isomers (e.g., 2-substituted analogs) and N-methylated regioisomers.

This guide provides a definitive LC-MS/MS characterization strategy, focusing on the electrospray ionization (ESI+) fragmentation pathways. It establishes a self-validating identification protocol based on the unique stability of the C3-substituted pyrrolidine ring compared to C2-substituted alternatives.

Property Details
IUPAC Name (Pyrrolidin-3-yl)methyl propanoate hydrochloride
Formula (Free Base)

Exact Mass

158.1181 Da
Key Structural Feature Ester linkage

to the cyclic amine nitrogen (C3 position)
Primary Application Drug development intermediate, structural analog in forensic analysis

Experimental Configuration

To replicate the fragmentation patterns described, the following LC-MS conditions are recommended. These parameters prioritize the detection of polar, low-molecular-weight amines.

Liquid Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm) – Selected for retention of polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (0-1 min)

    
     95% B (8 min).
    
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS)
  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the labile ester cleavage and the stable ring fragmentation.

  • Acquisition: MS/MS (Product Ion Scan) or MRM.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 3-pyrrolidinylmethyl propanoate (


 158.1) is governed by two competing mechanisms: Charge-Remote Fragmentation (Ester Pyrolysis)  and Charge-Proximal Inductive Cleavage .
Primary Pathway: Neutral Loss of Propionic Acid

Unlike 2-substituted pyrrolidines, the C3-substituent is distal to the nitrogen lone pair. The most energetically favorable pathway is the neutral loss of the ester side chain as propionic acid (


, 74 Da).
  • Transition:

    
    
    
  • Mechanism: A hydrogen rearrangement (likely from the nitrogen or C3) to the ester oxygen facilitates the elimination of propionic acid. The resulting ion (

    
     84) is the 3-methylene-pyrrolidinium  cation (or a ring-expanded isomer), which is highly stable and typically the base peak .
    
Secondary Pathway: Ester Bond Cleavage

At higher collision energies, the ester bond cleaves to release the propionyl cation.

  • Transition:

    
    
    
  • Identity: Propionyl cation

    
    .
    
Tertiary Pathway: Ring Degradation

Further fragmentation of the


 84 ion leads to ring opening and loss of ethylene (

).
  • Transition:

    
     or 
    
    
    
    .

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 158.1 (C8H16NO2+) Fragment84 Base Peak: [M+H - Propionic Acid]+ m/z 84.1 (3-Methylene-pyrrolidinium) Precursor->Fragment84 Neutral Loss: Propionic Acid (-74 Da) Low/Med CE Fragment57 Propionyl Cation m/z 57.0 (C3H5O+) Precursor->Fragment57 Inductive Cleavage Med/High CE Fragment56 Ring Fragment m/z 56.1 (C3H6N+) Fragment84->Fragment56 - C2H4 (Ethylene) Fragment41 Alkyl Fragment m/z 41.0 (C3H5+) Fragment57->Fragment41 - CO (Carbon Monoxide)

Figure 1: Proposed ESI+ fragmentation pathway. The dominant pathway is the loss of propionic acid to form the m/z 84 cation.

Comparative Performance Guide: Differentiation from Isomers

A critical requirement in drug development and forensic analysis is distinguishing the target compound from its structural isomers. The 3-substituted pyrrolidine exhibits a distinct "fingerprint" compared to the 2-substituted analog.

Differentiation Logic
  • 2-Pyrrolidinylmethyl propanoate: The side chain is

    
     to the nitrogen. Alpha-cleavage is electronically favored, often leading to the loss of the entire side chain radical or neutral, generating a dominant 
    
    
    
    70 (pyrrolidinium) peak.
  • 3-Pyrrolidinylmethyl propanoate (Target): The side chain is

    
     to the nitrogen. Direct alpha-cleavage breaks the ring (C4-C5 or C2-C3), not the side chain. Therefore, the side chain is retained in the primary fragment (
    
    
    
    84), making
    
    
    84 the diagnostic marker.

Table 1: Diagnostic Ion Comparison

Feature3-Pyrrolidinylmethyl Propanoate (Target)2-Pyrrolidinylmethyl Propanoate (Isomer)1-Methyl-3-pyrrolidinyl Propanoate (Isomer)
Precursor

158.1158.1158.1
Base Peak m/z 84 (Loss of acid)m/z 70 (Loss of side chain)m/z 98 (N-methyl pyrrolidine core)
Diagnostic Mechanism Side chain retained after acid loss due to

-position stability.

-Cleavage ejects side chain efficiently.
N-methyl group shifts core mass by +14 Da.
Retention Time Moderate (Polar)Slightly Higher (Intramolecular H-bonding)Higher (Tertiary amine, less polar)

Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, use this step-by-step workflow to validate the identity of the compound.

  • Preparation: Dissolve 1 mg of hydrochloride salt in 1 mL Methanol. Dilute 1:100 in Mobile Phase A.

  • Full Scan Screening: Acquire data from

    
     50–300. Confirm parent ion at 
    
    
    
    .
  • Product Ion Scan (Validation):

    • Select

      
       158.1 as precursor.
      
    • Apply CE = 20 eV.

    • Pass Criteria: Observation of dominant

      
       84.1.
      
    • Fail Criteria: If

      
       70 is the base peak, suspect the 2-isomer. If 
      
      
      
      98 is present, suspect the N-methyl isomer.
  • Ratio Check: Calculate the intensity ratio of

    
    . This ratio should be 
    
    
    
    for the 3-substituted ester under standard ESI conditions.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Zuba, D. (2012).[1] Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods.[1] Trends in Analytical Chemistry, 32, 15-30. Link (Provides methodological grounding for pyrrolidine derivative fragmentation).

  • PubChem Compound Summary. (2024). 3-Methylpyrrolidine hydrochloride.[2][3] National Center for Biotechnology Information. Link (Structural reference for the pyrrolidine core).

  • Jackson, G., et al. (2020).

    
    -pyrrolidinophenone synthetic cathinones. Forensic Chemistry, 18, 100225. Link (Comparative fragmentation logic for pyrrolidine rings).
    

Sources

FTIR reference spectrum for 3-Pyrrolidinylmethyl propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the FTIR Analysis of 3-Pyrrolidinylmethyl Propanoate Hydrochloride: A Comparative Approach

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with substituted pyrrolidine esters, such as this compound, Fourier-Transform Infrared (FTIR) spectroscopy serves as an indispensable tool for structural elucidation and quality control. This guide provides an in-depth analysis of the FTIR spectrum of this compound, comparing it with relevant alternatives to highlight its unique spectral signature.

The Significance of FTIR in Pharmaceutical Analysis

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its functional groups absorb light at specific frequencies, corresponding to the energy required to induce a particular vibration (e.g., stretching or bending). This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of the compound and its functional groups.[1] For a molecule like this compound, FTIR can unequivocally confirm the presence of the key ester and amine hydrochloride functionalities.

Deciphering the FTIR Spectrum of this compound

While a publicly available reference spectrum for this compound is not readily found, its expected FTIR spectrum can be accurately predicted based on the characteristic absorption frequencies of its constituent functional groups. The structure contains a propanoate ester, a tertiary amine within a pyrrolidine ring, and a hydrochloride salt.

Expected Key Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine Hydrochloride (R₃N⁺-H)N-H Stretch2400-2800Broad, Strong
Carbonyl (Ester)C=O Stretch~1740Strong, Sharp
C-O (Ester)C-O Stretch1100-1300Strong
C-N (Tertiary Amine)C-N Stretch1000-1250Medium
C-H (Alkyl)C-H Stretch2850-3000Medium to Strong

The most telling feature for the hydrochloride salt would be the broad and strong absorption in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibration in an amine salt.[2] The sharp, strong peak around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[3][4]

A Comparative Analysis: Distinguishing this compound

To appreciate the unique spectral features of this compound, a comparison with structurally similar molecules is insightful.

Alternative Compounds for Comparison:

  • Pyrrolidine: A simple cyclic secondary amine. Its spectrum would show N-H stretching (as a free amine, not a salt) around 3300-3500 cm⁻¹ and lack the carbonyl peak.[5]

  • Ethyl Propanoate: A simple ester. Its spectrum would be dominated by the C=O stretch around 1737 cm⁻¹ and C-O stretches, but would lack the amine-related absorptions.[6][7]

  • 3-(1-Pyrrolidinyl)propiophenone hydrochloride: This compound shares the pyrrolidine ring and the hydrochloride salt but has a ketone carbonyl instead of an ester. The ketone C=O stretch would appear at a lower wavenumber, typically around 1685 cm⁻¹.[8]

Comparative Table of Key FTIR Absorptions:

CompoundKey Functional GroupsCharacteristic Peaks (cm⁻¹)
This compound Ester, Tertiary Amine HCl~1740 (C=O) , 2400-2800 (N-H)
PyrrolidineSecondary Amine~3400 (N-H), No C=O
Ethyl PropanoateEster~1737 (C=O), No N-H
3-(1-Pyrrolidinyl)propiophenone hydrochlorideKetone, Tertiary Amine HCl~1685 (C=O), 2400-2800 (N-H)

This comparative data clearly illustrates how FTIR spectroscopy can be used to differentiate between these closely related structures. The unique combination of a strong ester carbonyl peak and the broad amine hydrochloride absorption band provides a definitive identification of this compound.

Experimental Protocol for FTIR Analysis

The following is a generalized procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing functions.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure clamp after the measurement.

Causality Behind Experimental Choices:

  • ATR: This technique is chosen for its simplicity and minimal sample preparation, making it ideal for routine analysis of solid and liquid samples.

  • Background Scan: This is a critical step to remove the spectral contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.[1]

Visualizing the Workflow

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensures clean baseline Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Ready for sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Good crystal contact Process_Spectrum Process and Analyze Spectrum Acquire_Spectrum->Process_Spectrum Generate final spectrum

Sources

Navigating the Void: A Comparative Guide to HPLC Method Development for 3-Pyrrolidinylmethyl Propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Establishing a Stability-Indicating HPLC Assay from First Principles

For researchers and drug development professionals, establishing a robust, reliable, and stability-indicating analytical method is a cornerstone of ensuring product quality and safety. The subject of this guide, 3-Pyrrolidinylmethyl propanoate hydrochloride, presents a common challenge: a novel or sparsely documented compound with no established public analytical monograph. This guide, therefore, moves beyond a simple comparison of existing data. Instead, it offers a comprehensive, first-principles approach to developing and optimizing a High-Performance Liquid Chromatography (HPLC) method, comparing the critical choices a chromatographer must make to control the retention time and achieve a validated, fit-for-purpose assay.

Understanding the Analyte: The Key to Chromatographic Control

Before any injection is made, a thorough analysis of the target molecule's physicochemical properties is paramount. This compound is a tertiary amine salt. This dictates its behavior in a reversed-phase HPLC system. The pyrrolidine nitrogen is basic and will be protonated (positively charged) at acidic to neutral pH. This positive charge can lead to undesirable ionic interactions with the silica backbone of traditional stationary phases, causing poor peak shape (tailing).[1][2][3]

The primary goal of method development will be to mitigate these interactions and achieve consistent, predictable retention based on the molecule's hydrophobicity. The retention time in reversed-phase HPLC is governed by the partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.[4] For an ionizable compound like our target, this equilibrium is heavily influenced by the pH of the mobile phase.[5][6][7]

Part I: A Comparative Framework for Method Development

The development of a stability-indicating HPLC method is a systematic process of selecting and optimizing several key parameters.[4][8][9][10] Each choice represents a branch in the development path, and understanding the comparative advantages of each is crucial for an efficient workflow.

Diagram 1: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_screening Phase 2: Parameter Screening cluster_optimization Phase 3: Optimization & Validation Analyte_Props Analyze Physicochemical Properties (pKa, logP) Define_Goals Define Method Goals (e.g., Stability-Indicating) Analyte_Props->Define_Goals Column_Select Column Selection (C18 vs C8 vs Polar-Embedded) Define_Goals->Column_Select Start Screening Mobile_Phase Mobile Phase Selection (ACN vs MeOH, pH Scouting) Column_Select->Mobile_Phase Gradient_Opt Gradient Optimization Mobile_Phase->Gradient_Opt Refine Method Forced_Deg Forced Degradation Study Gradient_Opt->Forced_Deg Validation Method Validation (ICH) Forced_Deg->Validation

Caption: A structured workflow for developing a stability-indicating HPLC method from first principles.

Stationary Phase Selection: A Tale of Three Columns

The choice of column is the most powerful tool for influencing selectivity.[11] For a basic compound, simply choosing a standard C18 column may not be sufficient.

Column TypePrinciple of OperationAdvantages for Basic AnalytesDisadvantages
Standard End-capped C18 Hydrophobic interaction with octadecylsilane chains. End-capping neutralizes some surface silanols.Widely available, extensive literature, good hydrophobicity.Residual silanols can still cause peak tailing due to secondary ionic interactions.[2][3]
Polar-Embedded C18 C18 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.Shields analyte from residual silanols, improving peak shape. Can be more retentive for polar compounds.Selectivity can differ significantly from standard C18 phases.
Charged Surface Hybrid (CSH) C18 Hybrid particle technology with a low-level positive surface charge.[1]The positive surface repels the protonated basic analyte, minimizing silanol interactions and dramatically improving peak shape at low pH.[12][13]May have different selectivity; premium cost.

Expert Recommendation: Begin with a modern, high-purity, end-capped C18 column. If peak tailing is persistent even after mobile phase optimization, a Charged Surface Hybrid (CSH) C18 column is the superior alternative for achieving symmetrical peaks under acidic conditions.[13]

Mobile Phase Comparison: The Engine of Retention

The mobile phase composition fine-tunes the retention and selectivity achieved by the column.

1. Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

The organic modifier competes with the analyte for the stationary phase, thereby controlling elution. Acetonitrile and methanol are the most common choices, but they are not interchangeable.[14]

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Choice
Elution Strength Stronger[15][16]WeakerACN generally leads to shorter retention times for the same percentage, speeding up analysis.[15]
Selectivity Apolar aprotic solvent with strong dipole moment.[16]Polar protic solvent capable of hydrogen bonding.[15]Offers different selectivity. If peaks are co-eluting in ACN, switching to MeOH can resolve them.[16]
UV Cutoff ~190 nm[16][17]~205 nm[16]ACN is preferred for low-wavelength UV detection, providing cleaner baselines.
Viscosity LowerHigherACN generates lower backpressure, which is beneficial for column longevity and UPLC systems.[15][18]

2. Aqueous Phase pH: The Master Controller of Retention for Bases

For a basic analyte, pH is the most critical parameter for controlling retention time.[6][19] To ensure a consistent, single ionic state and mitigate silanol interactions, the mobile phase pH should be controlled with a buffer at least 2 pH units away from the analyte's pKa.[7][11]

  • Low pH (e.g., pH 2-3): At this pH, the tertiary amine of our analyte will be fully protonated (BH+). Simultaneously, the acidic silanol groups on the silica surface (pKa ~3.5-4.5) will be largely protonated (Si-OH), minimizing the ionic interaction that causes peak tailing.[1] This is the recommended starting point for robust method development for basic compounds.[19]

  • High pH (e.g., pH 8-10): At this pH, the analyte will be in its neutral form (B), increasing its hydrophobicity and retention. While this eliminates the problematic ionic interaction, it requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica dissolves above pH 8.[12][20]

Part II: Experimental Protocols for Method Development

The following protocols provide a robust starting point. They are designed to be self-validating by systematically exploring the parameter space.

Protocol 1: Initial Screening and Method Development
  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

  • Column Selection: Use a modern, high-purity C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm to determine optimal wavelength.

    • Gradient: 5% to 95% B over 15 minutes.

  • Analysis and Optimization:

    • Evaluate the retention time and peak shape from the initial run.

    • Based on the retention time, develop a focused, faster gradient or an isocratic method. For example, if the analyte elutes at 60% ACN, you can develop a method around that concentration.

    • If peak tailing is observed, consider adding 0.05% trifluoroacetic acid (TFA) as an ion-pairing agent or switching to a CSH column.[1]

Protocol 2: Forced Degradation Study for Stability-Indicating Method

A stability-indicating method must be able to separate the intact drug from its degradation products.[8][21][22] Forced degradation studies are performed by subjecting the drug to stress conditions to generate these potential degradants.[23][24] The goal is to achieve 5-20% degradation of the active ingredient.[25][26][27]

  • Prepare Samples (e.g., 1 mg/mL solution):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid drug substance at 80 °C for 48 hours.

    • Photolytic: Expose solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[26]

  • Neutralization: Before injection, neutralize the acidic and basic samples to prevent column damage.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method from Protocol 1.

  • Peak Purity Assessment: Use a DAD to assess peak purity of the main peak in all chromatograms. This ensures no degradation products are co-eluting, confirming the method's specificity and stability-indicating nature.[9]

Diagram 2: Factors Influencing HPLC Retention Time

RetentionFactors cluster_hplc HPLC System Parameters Analyte Analyte Properties (3-Pyrrolidinylmethyl propanoate HCl) - Basicity (pKa) - Hydrophobicity (logP) RetentionTime Retention Time (tR) Analyte->RetentionTime StationaryPhase Stationary Phase - C18 (High Hydrophobicity) - C8 (Lower Hydrophobicity) - Surface Charge (CSH) StationaryPhase->RetentionTime MobilePhase Mobile Phase - Organic % (ACN/MeOH) - pH (Controls Ionization) - Buffer Strength MobilePhase->RetentionTime Conditions Operating Conditions - Flow Rate - Temperature Conditions->RetentionTime

Caption: Key parameters that determine the HPLC retention time of an ionizable analyte.

Conclusion and Forward Outlook

While a specific retention time for this compound cannot be provided without experimental data, this guide illuminates the scientific principles and comparative choices required to determine it. The retention time is not a fixed value but a function of a carefully selected and optimized set of conditions. For this basic compound, the most influential factors will be the mobile phase pH, which controls its ionization state, and the type of C18 stationary phase, which dictates the extent of secondary silanol interactions.

By following a systematic approach—characterizing the analyte, comparing column and mobile phase choices, and validating the method's specificity through forced degradation—researchers can confidently develop a robust, stability-indicating HPLC method. This foundational work is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their development lifecycle.

References

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

  • LabRulez LCMS. (2025). Basic analytes and the benefits of modified silica supports in reversed-phase liquid chromatography. [Link]

  • Waters Knowledge Base. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • LCGC International. (2020). First Silanol-Free High pH Silica-Based C18 Column. [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Axion Labs. (n.d.). HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better?[Link]

  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Stability Indicating HPLC Method Development: A Review. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • Chromatography Forum. (2008). high pH mobile phase (RP-HPLC). [Link]

  • Revue Roumaine de Chimie. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • PubChem. (n.d.). 3-(1-Pyrrolidinyl)propiophenone hydrochloride. [Link]

  • Oakwood Chemical. (n.d.). methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, min 97%, 250 mg. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 3-Pyrrolidinylmethyl Propanoate HCl and 3-Pyrrolidinyl Acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from oncology to neurobiology.[1][2] Its prevalence in top-selling pharmaceuticals underscores its importance as a privileged structure. Within this class, esters of substituted pyrrolidine alcohols represent a fertile ground for modulating physicochemical and pharmacological properties. This guide presents a comparative framework for two such novel analogs: 3-Pyrrolidinylmethyl propanoate hydrochloride and 3-Pyrrolidinyl acetate hydrochloride.

As these specific compounds are not extensively characterized in public literature, this document serves as both a predictive analysis and a practical guide. It is designed for researchers embarking on the synthesis and evaluation of these molecules. We will dissect their structural nuances, predict their key properties, and provide a comprehensive, self-validating experimental workflow for a head-to-head comparison. The central hypothesis is that the seemingly minor difference between an acetate and a propanoate ester moiety can lead to significant variations in metabolic stability, lipophilicity, and ultimately, biological activity. This guide will equip researchers with the strategy and detailed protocols to rigorously test this hypothesis.

Part 1: Structural and Physicochemical Profile

The foundational difference between the two molecules lies in the ester chain length: the propanoate has an additional methylene group compared to the acetate. This seemingly small modification has predictable consequences on key physicochemical parameters that govern a molecule's behavior in a biological system.

Property3-Pyrrolidinyl Acetate HCl3-Pyrrolidinylmethyl Propanoate HClRationale for Difference
Molecular Formula C₇H₁₄ClNO₂C₈H₁₆ClNO₂Addition of one CH₂ group.
Molecular Weight 179.64 g/mol [3]193.67 g/mol Increased mass from the additional methylene group.
Predicted Lipophilicity (cLogP) LowerHigherThe propanoate's longer alkyl chain increases its non-polar character, which typically enhances membrane permeability but may decrease aqueous solubility.
Predicted Aqueous Solubility HigherLowerIncreased lipophilicity generally correlates with reduced solubility in aqueous media.
Predicted Metabolic Stability LowerHigherThe propanoate ester may exhibit greater steric hindrance around the carbonyl group, potentially slowing the rate of hydrolysis by esterase enzymes.
Hydrogen Bond Acceptors 22The number of oxygen atoms remains the same.

Note: Predicted values are based on established structure-property relationships in medicinal chemistry. Experimental verification is essential and is detailed in Part 3.

Part 2: Hypothesized Pharmacological Relevance and Synthesis

Potential as Cholinergic Agents

The pyrrolidine core is a well-established pharmacophore in compounds targeting the cholinergic system.[4][5] Many pyrrolidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5]

Given this precedent, it is reasonable to hypothesize that both 3-Pyrrolidinylmethyl propanoate and 3-Pyrrolidinyl acetate are prodrugs that, upon hydrolysis, release 3-pyrrolidinemethanol. The primary molecules themselves, however, could act as direct cholinesterase inhibitors or as muscarinic receptor agonists. The ester moiety's size and lipophilicity will be critical in determining the binding affinity to the active site of these target proteins. The propanoate's increased bulk and hydrophobicity may lead to a different binding mode or potency compared to the more compact acetate.

Proposed Synthetic and Characterization Workflow

A robust and reliable synthesis is the prerequisite for any comparative study. The following workflow outlines a standard, high-yield approach to producing both target compounds with high purity.

G cluster_synthesis Synthesis & Deprotection cluster_purification Purification & QC A Boc-3-Pyrrolidinemethanol B Esterification A->B C1 Boc-3-Pyrrolidinylmethyl acetate B->C1 Acetyl Chloride or Acetic Anhydride C2 Boc-3-Pyrrolidinylmethyl propanoate B->C2 Propionyl Chloride or Propionic Anhydride D HCl-mediated Boc Deprotection C1->D C2->D E1 3-Pyrrolidinyl acetate HCl D->E1 E2 3-Pyrrolidinylmethyl propanoate HCl D->E2 F Crude HCl Salt E2->F Combine Crude Products G Recrystallization or Chromatography F->G H Pure Compound G->H I Structural Verification (NMR, MS) H->I J Purity Analysis (HPLC >98%) H->J

Caption: Proposed workflow for synthesis and quality control.

Protocol for Structural and Purity Verification:

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected peaks and the absence of significant impurities. The integration of proton signals should match the number of protons in the structure.

  • Mass Spectrometry (MS): Prepare a dilute solution (e.g., 1 mg/mL in methanol) and analyze via Electrospray Ionization (ESI) MS. Verify that the molecular ion peak matches the calculated exact mass of the free base.

  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). The final product should show a single major peak, with purity calculated to be ≥98% by area under the curve.

Part 3: Head-to-Head Experimental Comparison

This section provides detailed protocols for a direct comparative evaluation. The goal is to generate robust, quantitative data to understand the impact of the ester chain length.

Overall Comparative Workflow

The following diagram outlines the logical flow for a comprehensive comparison, moving from fundamental properties to biological function.

G cluster_physchem Physicochemical Analysis cluster_pharm Pharmacological Evaluation start Two Pure Compounds (Acetate vs. Propanoate) sol Kinetic Solubility Assay (PBS, pH 7.4) start->sol stab Metabolic Stability Assay (Human Liver Microsomes) start->stab ache AChE Inhibition Assay (Ellman's Method) start->ache bche BChE Inhibition Assay (Ellman's Method) start->bche data Comparative Data Analysis (IC50, t½, Solubility) sol->data stab->data ache->data bche->data decision Lead Candidate Selection data->decision G cluster_criteria Decision Criteria start Comparative Data (IC50, t½, Solubility) potency Is Potency (IC50) < 1µM? start->potency stability Is Stability (t½) > 30 min? potency->stability Yes end_fail Discard or Re-engineer potency->end_fail No solubility Is Solubility > 50 µM? stability->solubility Yes end_borderline Consider for Optimization stability->end_borderline No end_pass Select as Lead Candidate solubility->end_pass Yes solubility->end_borderline No

Caption: Decision tree for lead candidate selection.

  • Scenario 1: Propanoate is Superior. If the 3-pyrrolidinylmethyl propanoate shows significantly higher metabolic stability (longer t½) and comparable or better potency (lower IC₅₀) than the acetate, it would be the preferred candidate. This would validate the hypothesis that the increased steric bulk protects the ester from hydrolysis without compromising target engagement.

  • Scenario 2: Acetate is Superior. If the 3-pyrrolidinyl acetate demonstrates superior potency that outweighs its potentially lower stability, it might be chosen, especially for in vitro tool compound purposes. Its higher predicted solubility could also be an advantage for formulation.

  • Scenario 3: No Clear Winner. If both compounds are highly unstable or have low potency, neither is a viable lead. The data would suggest that this particular molecular template is not suitable for the intended target, and a different core scaffold or ester replacement strategy should be pursued.

Conclusion

The comparison between 3-Pyrrolidinylmethyl propanoate HCl and 3-Pyrrolidinyl acetate HCl provides a classic case study in medicinal chemistry, where subtle structural changes can have profound impacts on drug-like properties. While public data on these specific molecules is sparse, established principles and the known pharmacology of the pyrrolidine scaffold allow us to construct a robust hypothesis and a rigorous experimental plan. By systematically executing the synthetic, analytical, and biological protocols detailed in this guide, researchers can generate the decisive data needed to compare these novel compounds effectively. This framework not only enables a clear-cut selection between the two but also establishes a self-validating workflow applicable to the evaluation of other novel chemical series.

References

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  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv.
  • (R)-3-Methyl-pyrrolidine, HCl. (n.d.). CymitQuimica.
  • 3-Methylpyrrolidine hydrochloride. (n.d.). PubChem.
  • Synthesis of 3-pyrrolin-2-ones. (n.d.). Organic Chemistry Portal.
  • Methyl 3-pyrrolidinecarboxylate hydrochloride. (n.d.). Alfa Chemistry.
  • 3-Pyrrolidin-1-yl-propionic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.).
  • Process for preparing 3-pyrrolidinol. (1990). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjGhNAEpHUf1e1Ce4vjRur755uQSAKMdlm9nFI024s9Vl_bxfwPuSVVFYvAr13w1D3o07ClXIXw6IlvD67uN39Bk0cTwam9qrRLf3vb8bDrAGuQKtadMA65VInEa6419ge6cEQoMC8ff5m]([Link]

Sources

Spectroscopic Identification of 3-Pyrrolidinylmethyl Propanoate Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: 3-Pyrrolidinylmethyl propanoate hydrochloride Class: Chiral 3-substituted pyrrolidine derivative Application: Building block for medicinal chemistry (GPCR ligands, kinase inhibitors).

This guide addresses the critical challenge of differentiating the (


) and (

) enantiomers of this compound. As a Senior Application Scientist, I emphasize that while Chiral HPLC remains the regulatory gold standard for quantitative purity (QC), NMR with Chiral Solvating Agents (CSAs) offers a superior, high-throughput alternative for in-process monitoring during synthesis.

Critical Stability Warning: This compound contains both a secondary amine and an ester linkage. In its free-base form, it is highly susceptible to intramolecular O


N acyl migration , forming the thermodynamically stable amide. All analytical protocols below are designed to maintain the hydrochloride salt form or strictly control pH to prevent this degradation.

Structural Analysis & Isomerism

The chirality arises from the C3 position of the pyrrolidine ring. The enantiomers share identical scalar physical properties (MP, BP, refractive index) in achiral environments but diverge in chiral environments.[1]

Property(

)-Isomer
(

)-Isomer
Configuration (

)-3-Pyrrolidinylmethyl propanoate HCl
(

)-3-Pyrrolidinylmethyl propanoate HCl
Stereocenter C3 of Pyrrolidine ringC3 of Pyrrolidine ring
CAS (Parent Alcohol) 138108-53-7 (approx.)138108-54-8 (approx.)
Detection Challenge Identical NMR/IR in CDCl

/D

O
Identical NMR/IR in CDCl

/D

O

Comparative Methodologies

Method A: Chiral HPLC (The Regulatory Standard)

Best For: Final Quality Control (QC), ee determination >99.5%.

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most robust method. Because the analyte is an amine salt, standard Normal Phase (Hexane/IPA) often results in peak tailing. We utilize Polar Organic Mode or Reverse Phase with Acidic Buffer to ensure peak symmetry and prevent ester hydrolysis.

Protocol:

  • Column: Daicel Chiralpak IG or Lux Amylose-1 (Immobilized phases preferred for solvent flexibility).

  • Mobile Phase: Acetonitrile / Methanol / TFA (90:10:0.1 v/v/v).

    • Note: The TFA is critical to suppress silanol interactions with the pyrrolidine nitrogen.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (Ester carbonyl absorption).

Performance Metrics:

Parameter Value

| Resolution (


) | > 2.5 (Baseline separation) |
| Limit of Quantitation | 0.05% (area) |
| Run Time | 15–20 mins |
Method B: H NMR with Chiral Solvating Agents (The Rapid Screen)

Best For: Synthetic optimization, In-process checks, "Quick-look" ID.

Unlike HPLC, this method requires no column equilibration. We utilize (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) . The acidic phosphate creates a diastereomeric salt complex with the pyrrolidine amine in situ.

Mechanism: The chiral anion (BNP) binds the pyrrolidine cation. The anisotropic shielding from the binaphthyl rings affects the (


) and (

) enantiomers differently, causing the signals for the exocyclic methylene protons (-CH

-O-) to split.

Protocol:

  • Dissolve 5 mg of analyte in 0.6 mL CDCl

    
    .
    
  • Add 1.5 equivalents of (

    
    )-BNP.
    
  • Shake until dissolved (salt exchange occurs).

  • Acquire

    
    H NMR (min 400 MHz).
    
  • Observation: The doublet for the -CH

    
    -O- protons (typically ~4.1 ppm) will split into two distinct sets of doublets.
    

Performance Metrics:

Parameter Value

|


 (Split) | 0.04 – 0.12 ppm |
| Throughput | < 5 mins/sample |
| Cost per Run | Low (CSA is recoverable) |
Method C: Polarimetry (Optical Rotation)

Best For: Rough confirmation of absolute configuration. Status: NOT RECOMMENDED for purity determination due to low specific rotation values of pyrrolidines and high susceptibility to impurity interference.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the development stage.

AnalyticalWorkflow Start Sample: 3-Pyrrolidinylmethyl propanoate HCl StageCheck Development Stage? Start->StageCheck IPC In-Process / Synthesis StageCheck->IPC Rapid Check QC Final Release / QC StageCheck->QC Validation CSA_NMR Method B: 1H NMR + CSA (Binaphthyl Phosphate) IPC->CSA_NMR HPLC Method A: Chiral HPLC (Chiralpak IG / Acidic Mobile Phase) QC->HPLC QuickResult Result: Est. Ratio (±2%) Time: 5 mins CSA_NMR->QuickResult PreciseResult Result: Exact ee (>99.9%) Time: 30 mins HPLC->PreciseResult

Caption: Decision tree for selecting analytical methods. NMR is prioritized for speed during synthesis; HPLC is mandatory for final purity validation.

Detailed Comparison Table

FeatureMethod A: Chiral HPLCMethod B: CSA-NMRMethod C: Polarimetry
Precision High (±0.1%)Moderate (±2-5%)Low
Throughput Low (20-30 min/sample)High (5 min/sample)High
Sample Prep Dilution + FiltrationDissolution + MixingDissolution
Cost High (Columns/Solvents)Low (Reagents)Low
Structural Info Retention time onlyStructural confirmation + Isomer ratioNone
Risk Column foulingSignal overlapImpurity skewing

References

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Standard text on CSA methodology).
  • Pérez-Trujillo, M., et al. (2013).[5][6]

    
    C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-10894.[6] [Link]
    
  • Daicel Chiral Technologies. (n.d.). Chiral Selector Screening Guide for Amines. (General reference for polysaccharide column selection). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Pyrrolidinylmethyl Propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of 3-Pyrrolidinylmethyl propanoate hydrochloride, a research chemical. The following guidelines are designed to ensure the safety of laboratory personnel and the integrity of the research environment. Adherence to these procedures is paramount for all researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Approach to Safety

Similar compounds with a pyrrolidine moiety can be flammable, corrosive, and harmful if inhaled or swallowed.[2][3] Hydrochloride salts of organic compounds can cause skin and eye irritation.[4][5] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: May cause irritation or burns upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is a non-negotiable aspect of laboratory safety.[1][8] The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles or glasses with side-shields.[9]Chemical-resistant gloves (e.g., nitrile).[9][10]Standard laboratory coat.[9]Not typically required if handled in a well-ventilated area or a chemical fume hood.[9]
Large-Scale Operations or Bulk Handling Face shield and safety goggles.[9]Impervious gloves.Fire/flame resistant and impervious clothing.A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[9]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[9]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[9]A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling chemicals minimizes the risk of exposure and contamination.[1]

Preparation and Engineering Controls
  • Ventilation: Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][8]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[9][11]

  • Gather Materials: Have all necessary equipment and reagents prepared before you begin handling the compound.

Donning PPE

Follow the PPE recommendations outlined in the table above before handling the chemical.

Weighing and Transfer
  • Handle this compound as a solid.

  • To minimize dust generation, use a weigh boat or weighing paper and carefully transfer the material.[9]

  • Keep the container tightly closed when not in use.[4]

Post-Handling
  • Hand Washing: Thoroughly wash your hands with soap and water after handling the compound, even if gloves were worn.[4][6]

  • PPE Removal: Remove and properly dispose of or decontaminate PPE.[9]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of a laboratory accident.[11]

Minor Spills
  • Avoid Inhalation: Do not breathe in any dust from the spilled solid.[9]

  • Containment: Carefully sweep up the spilled material and place it into a designated, labeled container for chemical waste.[4][9]

  • Cleaning: Clean the spill area with a damp cloth to ensure no residue remains.[9]

Major Spills

In the event of a large spill, evacuate the area and follow your institution's emergency procedures.[9]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[1]

  • Waste Segregation: Collect all solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) in a dedicated and clearly labeled hazardous waste container.[9]

  • Institutional Guidelines: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated area.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of Personal Protective Equipment.

PPE_Decision_Workflow PPE Selection Workflow for Handling this compound A Start: Assess Task B Small-Scale Use (mg to g)? A->B C Large-Scale or Bulk Handling? B->C No E Standard Lab Coat Safety Goggles Nitrile Gloves B->E Yes D Emergency (Spill)? C->D No F Face Shield & Goggles Impervious Gloves Resistant Clothing Dust Mask (if needed) C->F Yes G Face Shield & Goggles Heavy-Duty Gloves Full Protective Suit Full-Face Respirator D->G Yes H End: Proceed with Task D->H No E->H F->H G->H

Caption: PPE Selection Workflow Diagram

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Personal protective equipment for handling H-Ala-OEt.HCl. (2025). BenchChem.
  • SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. (2010, October 29). Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. (2026, January 29). Sigma-Aldrich.
  • Page - Department of Toxic Substances Control. (n.d.). DTSC.
  • General Chemical Safety Guidelines. (2023, November 14). UCSD Blink.
  • Standard Operating Procedure - Hydrochloric Acid. (n.d.). University of South Florida.
  • SDS US. (2021, August 17).
  • Chemical Safety Guidelines. (n.d.). The University of New Mexico.
  • Chemical Safety in Research and Teaching. (n.d.).
  • SAFETY DATA SHEET - Pyrrolidine. (2012, April 16).
  • SAFETY DATA SHEET - Triprolidine hydrochloride. (2018, December 28). Spectrum Chemical.
  • SAFETY DATA SHEET - 1-Ethyl-3-pyrrolidinol. (2025, October 2). TCI Chemicals.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • RMG/Safety & Environmental Units Issue/Revision D
  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.
  • SAFETY D
  • Essential Hydrochloric Acid Safety Precautions. (2024, November 22). Echemi.
  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20).

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.